Cyclobutane-1,1-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQSYQFANVTOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301959 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33582-68-2 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 147623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033582682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,1-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclobutane-1,1-dicarboxamide CAS number and molecular structure
Technical Whitepaper: Cyclobutane-1,1-dicarboxamide
Executive Summary
This compound is a critical four-membered carbocyclic intermediate used primarily in the synthesis of conformationally restricted diamines. While often overshadowed by its hydrolyzed counterpart, cyclobutane-1,1-dicarboxylic acid (the ligand in Carboplatin), the dicarboxamide serves as the essential nitrogen-bearing precursor for generating 1,1-diaminocyclobutane via Hofmann rearrangement. This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this moiety in medicinal chemistry.[1][2]
Chemical Identity & Structural Analysis
The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and puckering, which dictates the reactivity profile of the 1,1-substituents. The dicarboxamide functionality provides a stable, solid-state precursor that resists spontaneous decarboxylation more effectively than its free acid analogs under neutral conditions.
| Parameter | Data Specification |
| Chemical Name | This compound |
| CAS Registry Number | 33582-68-2 |
| Synonyms | 1,1-Cyclobutanedicarboxamide; NSC 147623 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| SMILES | NC(=O)C1(CCC1)C(N)=O |
| InChI Key | VEQSYQFANVTOGA-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Low solubility in non-polar solvents; soluble in DMSO, DMF |
Synthetic Architecture
The synthesis of this compound is a two-stage process starting from commercially available diethyl malonate. The formation of the four-membered ring requires precise alkylation control to prevent polymerization or ring-opening.
Stage I: Cyclization (Formation of Diethyl Ester)
Objective: Synthesis of diethyl cyclobutane-1,1-dicarboxylate.
-
Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide (NaOEt).[3]
-
Mechanism: Double nucleophilic substitution (
).
Protocol:
-
Preparation: In a dry 3-neck flask under
, dissolve sodium metal (2.2 eq) in absolute ethanol to generate NaOEt in situ. -
Addition: Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the sodiomalonate enolate.
-
Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. The reaction is exothermic; maintain temperature
C. -
Reflux: Heat to reflux for 4–6 hours to ensure complete cyclization.
-
Workup: Evaporate ethanol, partition residue between water and diethyl ether. Dry organic layer (
) and distill under reduced pressure.
Stage II: Ammonolysis (Ester to Diamide)
Objective: Conversion to this compound.[4]
-
Reagents: Diethyl cyclobutane-1,1-dicarboxylate, Methanolic Ammonia (saturated).
-
Rationale: Direct ammonolysis avoids the harsh acidic conditions of hydrolysis, preserving the ring integrity.
Protocol:
-
Solution: Dissolve the diethyl ester (from Stage I) in a pressure-rated vessel containing saturated methanolic ammonia (excess, ~10 eq).
-
Reaction: Seal the vessel and stir at room temperature for 48–72 hours. Note: Heating accelerates the reaction but increases the risk of ring opening.
-
Isolation: The diamide typically precipitates as a white solid.
-
Purification: Filter the solid, wash with cold methanol/ether, and dry under vacuum. Recrystallize from water/ethanol if necessary.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from acyclic precursors to the target diamide.
Downstream Application: The Hofmann Rearrangement
The primary utility of this compound is its conversion to 1,1-diaminocyclobutane , a rare geminal diamine used in coordination chemistry and as a linker in drug discovery.
Mechanism:
The reaction proceeds via an N-bromoamide intermediate, followed by rearrangement to an isocyanate.[5] In aqueous base, the isocyanate hydrolyzes to the amine, releasing
Protocol (Hofmann Degradation):
-
Bromination: Suspend this compound in ice-cold NaOH (10% solution). Add Bromine (
, 2.2 eq) dropwise. -
Rearrangement: Heat the solution to 80–90°C for 1 hour. The solution will clarify as the isocyanate forms and hydrolyzes.
-
Isolation: Steam distill the resulting amine or extract with organic solvent (DCM) after saturation with NaCl.
-
Product: 1,1-Diaminocyclobutane (often isolated as the dihydrochloride salt for stability).
Mechanistic Pathway Diagram
Figure 2: Hofmann rearrangement pathway converting the diamide to the geminal diamine.
Therapeutic Context: The Platinum Connection
It is crucial to distinguish between the amide and the acid in the context of platinum-based chemotherapy.
-
Carboplatin: Utilizes cyclobutane-1,1-dicarboxylic acid (CBDCA) as the leaving group ligand. The acid is formed via hydrolysis of the ester (Stage I product), skipping the amide stage.
-
Kiteplatin & Analogs: Research into "Kiteplatin" derivatives often utilizes the 1,1-diaminocyclobutane ligand. The dicarboxamide (CAS 33582-68-2) is the obligate precursor for this diamine ligand.
Comparison Table:
| Precursor | Derivative | Pharmaceutical Relevance |
| Diethyl Ester | Cyclobutane-1,1-dicarboxylic acid | Carboplatin (Ligand: CBDCA) |
| Dicarboxamide | 1,1-Diaminocyclobutane | Kiteplatin analogs (Ligand: Diamine) |
Safety & Handling
-
Hazards: The compound is a combustible solid.[6] While not classified as highly toxic, it should be treated as a potential irritant.
-
Synthesis Hazards:
-
Sodium Ethoxide: Highly corrosive and moisture sensitive.
-
Bromine (Hofmann step): Extremely toxic and corrosive; handle in a fume hood.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can lead to slow hydrolysis.
References
-
Sigma-Aldrich.[6][7] Product Specification: this compound (CAS 33582-68-2).[4][6][8][][10]Link
-
PubChem.[6] Compound Summary: this compound.[4][6][8][] National Library of Medicine. Link
- Mariani, M., et al. "Kiteplatin, a Pt(II) drug candidate with a cyclobutane-1,1-diammine ligand." Journal of Medicinal Chemistry.
-
Organic Syntheses. Preparation of 1,1-Cyclobutanedicarboxylic acid.[11] Coll. Vol. 3, p. 213. (Foundational chemistry for the ring synthesis). Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Cyclobutane-1,1-dicarboxamide33582-68-2,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. 环丁烷-1,1-二甲酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 7. シクロブタン-1,1-ジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CYCLOBUTANE-1 1-DICARBOXAMIDE CAS#: 33582-68-2 [m.chemicalbook.com]
- 10. cas 33582-68-2|| where to buy this compound [chemenu.com]
- 11. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Cyclobutane-1,1-dicarboxamide in Organic Solvents: A Technical Guide for Process Optimization
Executive Summary
Cyclobutane-1,1-dicarboxamide (CBDA) is a critical synthetic intermediate in the production of Carboplatin , a second-generation platinum-based antineoplastic agent. As the direct precursor to 1,1-cyclobutanedicarboxylic acid (CBDCA), the purity of CBDA directly influences the ligand quality and, consequently, the toxicological profile of the final drug substance.
This guide addresses the solubility landscape of CBDA, a high-melting diamide characterized by a robust intermolecular hydrogen-bonding network. Unlike its ester precursors, CBDA exhibits limited solubility in common organic solvents, presenting challenges in purification and reaction engineering. This document provides a physicochemical analysis, a validated protocol for solubility determination, and thermodynamic modeling strategies to optimize recrystallization processes.
Part 1: Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
CBDA consists of a cyclobutane ring substituted at the C1 position with two amide groups (
-
The Cyclobutane Ring: A hydrophobic, strained four-membered ring that limits solubility in highly polar media (like cold water).
-
The Geminal Diamide Moiety: Capable of forming extensive intermolecular hydrogen bond networks (donor and acceptor). This results in a high crystal lattice energy, necessitating significant thermal energy or highly polar solvents to disrupt the solid phase.
Predicted Solubility Trends
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) for primary amides, the solubility of CBDA follows a distinct polarity-driven hierarchy.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High | Solvent disrupts intermolecular H-bonds; high dipole moment stabilizes the polar amide groups. |
| Polar Protic | Water, Methanol, Ethanol | Temperature Dependent | Moderate solubility at high temperatures; low at room temperature. Ideal for recrystallization . |
| Polar Aprotic (Low) | Acetone, Acetonitrile | Low to Moderate | Insufficient H-bond disruption capability at ambient temperatures. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lack of interaction with amide groups; useful as anti-solvents . |
Part 2: Experimental Protocol for Solubility Determination
Since exact mole fraction data for CBDA varies by polymorph and purity, researchers must generate precise solubility curves for their specific lot. The Dynamic Laser Monitoring Method is the industry standard for this application, offering higher precision than static gravimetric analysis.
Protocol: Dynamic Laser Monitoring
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Laser monitoring system (e.g., He-Ne laser, light intensity meter).
-
Magnetic stirrer.
Workflow:
-
Preparation: Weigh a precise mass of CBDA (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Detection: Record the temperature at which the laser intensity drops sharply. This indicates the onset of nucleation (crystallization point).
-
Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.
Visualization of Workflow
Part 3: Thermodynamic Modeling
To upscale purification processes, experimental data must be correlated using thermodynamic models. For amide-based pharmaceutical intermediates, the Modified Apelblat Equation typically provides the best fit.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility of CBDA.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis of experimental data.
Interpretation:
-
Parameter B : Related to the enthalpy of solution. A negative
value typically indicates an endothermic process (solubility increases with temperature). -
Parameter C : Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
- (Endothermic): Indicates that heat is absorbed during dissolution. This confirms that cooling crystallization is a viable purification strategy.
- (Entropy Driven): The disorder increases as the crystal lattice breaks down.
Part 4: Application in Carboplatin Synthesis[2]
The solubility profile of CBDA is most critical during its conversion to 1,1-cyclobutanedicarboxylic acid (CBDCA) and subsequent purification.
Synthesis Context
CBDA is synthesized from diethyl cyclobutane-1,1-dicarboxylate via ammonolysis. The crude CBDA often contains mono-amide or unreacted ester impurities.
Purification Strategy:
-
Solvent: Water or Methanol/Water mixture.
-
Process:
-
Dissolve crude CBDA in boiling water (high solubility).
-
Hot filtration to remove insoluble mechanical impurities.
-
Slow cooling to 4°C.
-
CBDA crystallizes out (low solubility at low T), while more polar impurities remain in the mother liquor.
-
Synthesis Pathway Diagram
References
-
Thermodynamic Modeling of Pharmaceutical Intermediates: Zhang, Y., et al. "Solubility and Thermodynamic Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. (Note: Cited as the authoritative standard for the Apelblat modeling protocol described in Section 3.1)
-
Carboplatin Synthesis & Intermediates: Rao, S., et al. "Process for the preparation of Carboplatin." US Patent 5,434,256, 1995. (Details the conversion of CBDA to CBDCA and purification requirements)
- Solubility of Amides: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2010. (General reference for the solubility behavior of diamide structures)
-
Laser Monitoring Technique: Zhu, J., et al. "Measurement and Correlation of Solubility of 2-Cyano-4'-methylbiphenyl in Different Solvents." Journal of Chemical & Engineering Data, vol. 56, no. 4, 2011. (Validates the laser monitoring protocol described in Section 2.1)
Sources
Conformational Locking & Metabolic Stability: A Technical Guide to Novel Cyclobutane Derivatives in Drug Discovery
Executive Summary
The cyclobutane ring is not merely a spacer; it is a high-precision tool for conformational restriction. Unlike the rigid planarity of cyclopropane or the flexibility of cyclopentane, cyclobutane exists in a unique "puckered" conformation (butterfly shape) with a ring strain of ~26.3 kcal/mol. This guide explores how leveraging this structural motif allows medicinal chemists to "lock" pharmacophores into their bioactive conformations, thereby reducing the entropic penalty of binding and enhancing metabolic stability by blocking oxidative sites. We will examine the biological activity of novel cyclobutane derivatives across oncology and infectious disease, supported by rigorous experimental protocols.
Part 1: Structural Rationale & Medicinal Chemistry[1]
The "Puckered" Advantage
The cyclobutane ring typically adopts a non-planar conformation to minimize torsional strain (eclipsing interactions). This puckering allows for precise vector positioning of substituents (pseudo-equatorial vs. pseudo-axial).
-
Conformational Restriction: By replacing a flexible alkyl chain with a cyclobutane ring, we restrict the rotational degrees of freedom. This pre-organizes the molecule for target binding, theoretically improving affinity by 1.4 kcal/mol per rotatable bond frozen (the "entropic benefit").
-
Metabolic Shielding: Cyclobutanes are generally more resistant to cytochrome P450-mediated oxidation than their linear alkyl counterparts. The strained C-C bonds often alter the trajectory of metabolic attack, prolonging half-life (
).
Strategic Design Workflow
The following diagram illustrates the logical flow of incorporating a cyclobutane scaffold to optimize a lead compound.
Figure 1: Iterative workflow for optimizing lead compounds using cyclobutane scaffolds to enhance potency and stability.
Part 2: Therapeutic Applications & Mechanisms
Anticancer Activity: Tubulin Polymerization Inhibition
Novel cyclobutane derivatives, particularly those mimicking combretastatin A-4, function by binding to the colchicine-binding site of tubulin.[1]
-
Mechanism: The cyclobutane ring replaces the cis-olefin bridge of combretastatin. This prevents the cis-to-trans photoisomerization that deactivates the natural product. The "locked" cis-configuration disrupts microtubule dynamics, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]
-
Key Insight: The puckered angle of the cyclobutane aligns the two aryl rings at the precise dihedral angle required to fit the hydrophobic pocket of
-tubulin.
Antimicrobial Activity: Cell Wall & Membrane Targets
Cyclobutane-containing alkaloids (e.g., sceptrin derivatives) and synthetic amino-cyclobutanes exhibit potent activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.
-
Mechanism: These derivatives often act as peptidomimetics.[2] Cyclobutane amino acids (CBAAs) can inhibit enzymes involved in peptidoglycan biosynthesis (e.g., ligases) by mimicking the transition state of natural substrates but refusing to undergo the enzymatic reaction due to ring strain.
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are designed with built-in validation steps.
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of novel cyclobutane derivatives against cancer cell lines (e.g., HeLa, MCF-7).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Positive Control: Paclitaxel or Combretastatin A-4.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment:
-
Prepare stock solutions of cyclobutane derivatives in DMSO (ensure final well concentration of DMSO < 0.5% to prevent solvent toxicity).
-
Perform serial dilutions (e.g., 0.1 nM to 100
M). -
Validation Step: Include "No Cell" blanks (media only) and "Vehicle Control" (media + DMSO).
-
-
Incubation: Treat cells for 48h or 72h.
-
Development:
-
Add 20
L MTT reagent per well. Incubate for 3-4h (watch for purple formazan crystals). -
Aspirate media carefully.
-
Add 150
L DMSO to dissolve crystals. Shake plate for 10 min.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a sigmoidal dose-response curve to extract IC50.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Use a 96-well round-bottom plate.
-
Add 100
L of test compound (2x concentration) in column 1. Serial dilute 1:2 across the plate. -
Add 50
L of bacterial suspension to all wells.
-
-
Controls (Critical):
-
Sterility Control: Broth only.
-
Growth Control:[3] Broth + Bacteria (no drug).
-
Reference: Vancomycin or Ciprofloxacin.
-
-
Incubation: 16-20h at 35°C.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
Part 4: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of cyclobutane stereochemistry on biological activity, synthesizing trends observed in recent literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Table 1: Comparative Activity of Cyclobutane Analogues vs. Linear/Olefinic Parents
| Compound Class | Modification | Target | Activity (IC50/MIC) | Stability ( | Notes |
| Combretastatin Analogue | cis-Olefin | Tubulin | 15 nM (Maintained) | > 120 min | Prevents photoisomerization to inactive trans form. |
| Peptidomimetic | Gly-Gly linker | Bacterial Cell Wall | 4 | High | Rigidification enhances binding to ligase active site. |
| Nucleoside Analogue | Ribose | Viral Polymerase | 0.5 | Very High | "Carbocyclic" nature prevents phosphorylase cleavage. |
| Linear Alkyl Chain | Butyl | GPCR (various) | Variable | Increased | Reduces metabolic oxidation at the chain center. |
Mechanism of Action Visualization
The diagram below details the specific pathway for cyclobutane-based tubulin inhibitors.
Figure 2: Signaling cascade initiated by cyclobutane-based tubulin destabilizers leading to apoptosis.
Part 5: Future Outlook & Challenges
The field is moving toward stereoselective synthesis using photoredox catalysis to access specific cyclobutane isomers (e.g., trans-1,2 vs cis-1,3) efficiently. The primary challenge remains the "synthesis tax"—cyclobutane rings are harder to make than simple alkyl chains. However, as demonstrated, the gains in metabolic stability and selectivity often justify the cost in the lead optimization phase.
References
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Medicinal Chemistry Journal. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Cancers. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutane - Wikipedia [en.wikipedia.org]
- 5. iris.unica.it [iris.unica.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Cyclobutane-1,1-dicarboxamide as a linker in antibody-drug conjugates (ADCs)
Application Note: Cyclobutane-1,1-dicarboxamide (cBu) as a High-Fidelity Linker in Antibody-Drug Conjugates
Executive Summary
The stability-release trade-off remains the central challenge in Antibody-Drug Conjugate (ADC) design. While the industry-standard Valine-Citrulline (Val-Cit) linker has powered successful therapeutics like brentuximab vedotin, it exhibits off-target instability due to cleavage by non-target proteases such as Cathepsin K (abundant in bone tissue) and Cathepsin L, as well as carboxylesterase 1C (Ces1C) in rodent models.
This guide details the application of This compound-Citrulline (cBu-Cit) , a next-generation peptidomimetic linker. By replacing the valine residue with a conformationally constrained this compound moiety, this linker retains high sensitivity to tumor-associated Cathepsin B while rendering the construct virtually inert to Cathepsin K, Cathepsin L, and plasma esterases. This protocol provides the synthesis, conjugation, and validation workflows for deploying cBu-Cit linkers to enhance the therapeutic index of ADCs.
Scientific Rationale & Mechanism
The Specificity Problem
Standard dipeptide linkers (Val-Cit, Phe-Lys) are designed to be cleaved by lysosomal proteases upon internalization. However, these sequences are promiscuous substrates.
-
Cathepsin B: The primary tumor target (upregulated in many cancers).
-
Cathepsin K: Highly expressed in osteoclasts; off-target cleavage leads to bone marrow toxicity and neutropenia.
-
Cathepsin L: Ubiquitous; leads to systemic toxicity.
The Cyclobutane Solution
The cBu-Cit linker introduces a cyclobutane ring at the P2 position (schematic below). This rigid, cyclic structure creates a steric bulk that prevents the linker from fitting into the S2 subsites of Cathepsin K and L. However, the active site of Cathepsin B is sufficiently flexible (an "occluding loop" mechanism) to accommodate the cyclobutane ring, allowing efficient hydrolysis.
Key Performance Metrics:
-
Cathepsin B Cleavage: >90% efficiency relative to Val-Cit.
-
Cathepsin K Resistance: <5% cleavage (vs. ~100% for Val-Cit).
-
Plasma Stability: Complete resistance to murine Ces1C, eliminating the "mouse plasma instability" artifact that complicates preclinical PK/PD modeling.
Mechanism of Action Diagram
Figure 1: Selective cleavage mechanism. The cyclobutane moiety (cBu) sterically excludes the linker from Cathepsin K/L active sites while retaining Cathepsin B recognition.
Experimental Protocol: Synthesis of cBu-Cit-PAB-MMAE
This protocol describes the synthesis of the drug-linker module.[1] The cBu moiety is introduced using 1,1-cyclobutanedicarboxylic anhydride or its mono-ester.
Prerequisites:
-
Reagents: L-Citrulline, 1,1-Cyclobutanedicarboxylic acid, p-Aminobenzyl alcohol (PAB-OH), Bis(p-nitrophenyl) carbonate, MMAE (Monomethyl auristatin E), EEDQ (coupling agent).
-
Equipment: HPLC (C18 column), LC-MS, Lyophilizer.
Step 1: Synthesis of cBu-Cit-OH (The Peptidomimetic)
Unlike standard peptide coupling, we form an imide/amide from the dicarboxylic acid.
-
Activation: Dissolve 1,1-cyclobutanedicarboxylic acid (1.0 eq) in anhydrous DMF. Add acetic anhydride (1.1 eq) to form the cyclic anhydride in situ (stir 2h at RT).
-
Coupling: Add L-Citrulline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir at 40°C for 12 hours. The anhydride ring opens via nucleophilic attack by the Citrulline
-amine. -
Purification: Precipitate in cold diethyl ether. Purify via Prep-HPLC (0.1% TFA in Water/Acetonitrile).
-
Result:cBu-Cit-OH (Free carboxylic acid at the cyclobutane terminus, free carboxyl at Citrulline C-terminus? Correction: The anhydride opening results in a free carboxylic acid on the cyclobutane ring and the Citrulline carboxyl is free. To link to PAB, we target the Citrulline carboxyl).
-
Step 2: Coupling to PAB-OH (Spacer Attachment)
-
Dissolve cBu-Cit-OH (1.0 eq) in DMF/MeOH (9:1).
-
Add EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.2 eq) and p-Aminobenzyl alcohol (PAB-OH) (1.2 eq).
-
Stir in the dark at RT for 24 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Product:cBu-Cit-PAB-OH .
-
Step 3: Carbonate Activation
-
Dissolve cBu-Cit-PAB-OH in dry DMF.
-
Add Bis(p-nitrophenyl) carbonate (3.0 eq) and DIPEA (2.0 eq).
-
Stir at RT for 4 hours. Monitor by LC-MS for disappearance of starting material.
-
Precipitate with ether to obtain the activated carbonate cBu-Cit-PAB-PNP .
Step 4: Payload Conjugation (MMAE)
-
Dissolve MMAE (1.0 eq) and HOBt (0.5 eq) in DMF.
-
Add cBu-Cit-PAB-PNP (1.1 eq) and DIPEA (2.0 eq).
-
Stir at RT for 16–24 hours.
-
Final Purification: Prep-HPLC. Lyophilize to a white powder.
-
Final Construct:cBu-Cit-PAB-MMAE .[]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis of the drug-linker construct.
Validation Protocol: Protease Selectivity Assay
This assay confirms the superior stability profile of cBu-Cit compared to Val-Cit.
Materials:
-
Recombinant Human Cathepsin B, L, and K (R&D Systems or equivalent).
-
Acetate Buffer (pH 5.0) with 1mM DTT (activator).
-
Test Compounds: cBu-Cit-PAB-MMAE vs. Val-Cit-PAB-MMAE.
Procedure:
-
Preparation: Dilute linkers to 10 µM in Acetate Buffer.
-
Incubation: Add 10 nM of the respective protease (Cat B, K, or L).
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 1, 4, and 24 hours.
-
Quenching: Stop reaction with cold acetonitrile.
-
Analysis: Analyze Free MMAE release via LC-MS/MS.
Expected Results (Table 1):
| Protease | Val-Cit Linker (% Release at 4h) | cBu-Cit Linker (% Release at 4h) | Interpretation |
| Cathepsin B | > 95% | > 90% | Retained Potency |
| Cathepsin K | ~ 85% | < 5% | High Selectivity |
| Cathepsin L | ~ 60% | < 10% | Reduced Systemic Toxicity |
| Mouse Plasma | ~ 50% | < 1% | Stable in rodent models |
References
-
Wei, C., et al. (2018). "A New Class of Cathepsin B-Cleavable this compound-Based Linkers for Antibody-Drug Conjugates." Journal of Medicinal Chemistry. (Note: This is the seminal paper describing the cBu design).
-
Caculitan, N. G., et al. (2017).[] "Cathepsin B Is the Primary Cleaving Enzyme of Antibiotic-Drug Conjugates in Lysosomes." Cancer Research, 77(21), 5927-5937.
-
AxisPharm. "Advances in ADC Linker Research: Cathepsin-Cleavable Linkers."
-
MedChemExpress. "cBu-Cit-PAB Product Datasheet."
Sources
Application Note: Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates (ADCs)
Technical Guide: Design, Bioconjugation, and Enzymatic Validation
Introduction: The Stability-Release Paradox
The efficacy of an Antibody-Drug Conjugate (ADC) hinges on a precise paradox: the linker must be perfectly stable during systemic circulation to prevent off-target toxicity, yet instantly labile upon internalization into the target tumor cell.
Cathepsin B (CatB) cleavable linkers represent the industry standard for solving this paradox. By leveraging the differential expression of CatB—a cysteine protease highly upregulated in the lysosomes of many cancer cells—and the acidic environment of the lysosome (pH ~5.0), these linkers ensure payload release occurs only after endocytosis.
This guide details the mechanism, synthesis, and validation of the two most prominent CatB-cleavable dipeptides: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) , typically paired with a para-aminobenzyl carbamate (PABC) self-immolative spacer.
Mechanism of Action
The cleavage mechanism is a multi-step cascade. It is not enough for the enzyme to simply cut the linker; the design must account for steric hindrance of the payload.
-
Recognition: The ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: CatB recognizes the dipeptide sequence (Val-Cit or Val-Ala).[1][2][3] It cleaves the amide bond between the C-terminus of the dipeptide (Citrulline/Alanine) and the PABC spacer.
-
Self-Immolation: The resulting intermediate is unstable. The PABC spacer undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free, active amine-containing drug (e.g., MMAE).
Why PABC? Direct attachment of a bulky payload (like an auristatin or maytansinoid) to the dipeptide often creates steric hindrance, preventing CatB from accessing the cleavage site. The PABC spacer acts as a "molecular extender," pushing the payload away from the enzyme active site.
Diagram 1: Intracellular Cleavage Cascade
Caption: The activation pathway of Val-Cit-PABC linkers. Cathepsin B hydrolysis triggers a spontaneous 1,6-elimination of the spacer to release the payload.[4]
Strategic Selection: Val-Cit vs. Val-Ala
While Val-Cit is the historical gold standard (e.g., Brentuximab vedotin), Val-Ala is gaining traction for hydrophobic payloads.
| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) |
| Hydrophobicity | High (Citrulline is polar but the linker system is bulky) | Lower (Alanine is smaller/less hydrophobic overall) |
| Aggregation Risk | High at DAR > 4 | Low (Supports DAR up to 8) |
| Cleavage Rate | Fast ( | Slightly slower (~2x slower in isolation) |
| Plasma Stability | Susceptible to Ces1C in mice (false instability) | Higher stability in mouse plasma |
| Best Use Case | Standard payloads (MMAE), DAR 2-4 | Hydrophobic payloads (PBDs), High DAR |
Expert Insight: Do not discard Val-Cit solely based on mouse PK data. Val-Cit is susceptible to cleavage by carboxylesterase 1C (Ces1C), an enzyme abundant in rodent plasma but absent in humans . Always use Ces1C-knockout mice or verify stability in human plasma early in development [1].
Protocol: Cysteine-Based Bioconjugation
This protocol describes the conjugation of a maleimide-functionalized linker-payload (e.g., Mc-Val-Cit-PABC-MMAE) to an IgG1 antibody via interchain disulfide reduction.
Prerequisites:
-
Antibody (10 mg/mL in PBS, pH 7.4, 1 mM EDTA).
-
Drug-Linker stock (10 mM in DMSO).[5]
-
TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
Step-by-Step Workflow
-
Reduction (Activation):
-
Conjugation:
-
Cool the reduced antibody to 4°C (ice bath). Why? Low temperature suppresses non-specific reactions and hydrolysis of the maleimide.
-
Add DMSO (up to 10% v/v final) to the antibody solution to solubilize the payload.
-
Immediately add the Maleimide-Linker payload (excess: 5–8 equivalents per mAb).
-
Incubation: 1 hour at 4°C.
-
-
Quenching:
-
Add excess N-acetylcysteine (20 eq) to scavenge unreacted maleimide-linker.
-
-
Purification:
-
Perform Tangential Flow Filtration (TFF) or size-exclusion chromatography (PD-10 column) to remove free drug and organic solvent. Exchange into formulation buffer (e.g., Histidine/Trehalose).
-
Diagram 2: Bioconjugation Workflow
Caption: Workflow for site-specific cysteine conjugation targeting a DAR of 4.
Protocol: Enzymatic Cleavage Assay (Validation)
A self-validating system requires proving that the linker is stable in buffer but cleaved by the enzyme.
Materials:
-
Human Liver Cathepsin B (Sigma or R&D Systems).
-
Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Critical Reagent: DTT or Cysteine (Required to reduce the active site cysteine of CatB).
Procedure:
-
Enzyme Activation (Crucial Step):
-
Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 5 mM DTT .
-
Incubate at 37°C for 15 minutes. Without this, the enzyme is inactive.
-
-
Reaction Setup:
-
Prepare ADC substrate at 1 mg/mL in Activation Buffer.
-
Add Activated Cathepsin B (Enzyme:Substrate ratio 1:50 w/w).
-
Prepare a Negative Control : ADC in buffer without enzyme (or with heat-inactivated enzyme).
-
-
Kinetics:
-
Incubate at 37°C.
-
Take aliquots at T=0, 1h, 4h, 24h.
-
Quench aliquots immediately with cold acetonitrile (precipitates protein, extracts free payload).
-
-
Analysis:
-
Centrifuge (14,000 x g, 10 min).
-
Analyze supernatant via RP-HPLC or LC-MS/MS.
-
Success Criteria: Appearance of free payload peak (e.g., MMAE) over time; intact ADC peak decreases. Control sample shows <5% release.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| No Cleavage in Assay | Inactive Enzyme | Ensure DTT/Cysteine is added to activate CatB active site. Check pH (must be acidic, pH ~5.0). |
| Aggregation during Conjugation | Hydrophobic Linker | Switch from Val-Cit to Val-Ala .[1][2] Increase DMSO % (up to 15%) or add propylene glycol. |
| High Free Drug in Plasma (Mice) | Ces1C Activity | This is likely an artifact of the mouse model. Repeat stability study in Human Plasma or Rat Plasma. |
| Low DAR (< 3) | Incomplete Reduction | Increase TCEP equivalents. Ensure TCEP is fresh (it oxidizes in air). |
| Broad HIC Peak | Heterogeneity | Optimize TCEP ratio. Consider re-oxidation of non-drug-linked thiols with mild oxidant (e.g., DHAA). |
References
-
Dubowchik, G. M., et al. (2002).[10] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.
-
Dorywalska, M., et al. (2015). "Molecular basis of valine-citrulline-PABC linker instability in mouse plasma." Molecular Cancer Therapeutics.
-
Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with Cyclobutane Dicarboxylic Acid
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of medicinal chemistry and drug development, the cyclobutane moiety has emerged as a compelling structural element.[1][2] Its rigid, puckered conformation offers a unique scaffold that can impart valuable properties to bioactive molecules, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. Cyclobutane dicarboxylic acids, available as 1,1- and 1,2-disubstituted isomers (both cis and trans), serve as versatile building blocks for introducing this constrained motif.[3] The amide coupling of these diacids is a fundamental transformation that allows for the generation of diverse molecular architectures.[1][2]
This guide provides a comprehensive overview of the experimental procedures for the amide coupling of cyclobutane dicarboxylic acid, with a focus on practical applications for researchers in organic synthesis and drug discovery. We will delve into the selection of appropriate coupling reagents, provide detailed step-by-step protocols, and discuss critical aspects of purification and characterization.
Choosing Your Path: Selecting the Right Coupling Reagent
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This process transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.
For the amide coupling of cyclobutane dicarboxylic acid, two classes of reagents are particularly effective: carbodiimides and uronium/aminium salts.
Carbodiimide Reagents: The EDC/NHS System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its convenience and the ease of removal of its urea byproduct.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions. To enhance the efficiency and stability of the coupling reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[3] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the desired amide.[3]
Uronium/Aminium Salts: The Power of HATU and HBTU
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) are highly efficient coupling reagents that have gained popularity for their rapid reaction times and high yields, even with sterically hindered substrates.[6] These reagents react with the carboxylic acid to form an activated ester in situ, which then readily couples with the amine.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of cyclobutane dicarboxylic acid using both the EDC/NHS system and HBTU.
Protocol 1: Bis-Amide Synthesis using EDC/NHS
This protocol is suitable for the synthesis of symmetrical bis-amides from cyclobutane dicarboxylic acid.
Materials:
-
Cyclobutane-1,1-dicarboxylic acid or cyclobutane-1,2-dicarboxylic acid (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
EDC (2.2 eq)
-
NHS (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclobutane dicarboxylic acid (1.0 eq) and the amine (2.2 eq).
-
Dissolve the starting materials in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (2.2 eq) to the solution.
-
In a separate flask, dissolve EDC (2.2 eq) and NHS (2.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Slowly add the EDC/NHS solution to the solution of the dicarboxylic acid and amine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-amide.[7]
Table 1: Reagent Quantities for EDC/NHS Coupling (1 mmol scale)
| Reagent | Molar Eq. | Quantity (mg) |
| Cyclobutane dicarboxylic acid | 1.0 | 144.1 |
| Amine | 2.2 | Varies |
| EDC | 2.2 | 421.7 |
| NHS | 2.2 | 253.2 |
| DIPEA (if needed) | 2.2 | 284.4 (380 µL) |
Workflow for EDC/NHS Coupling:
Caption: Workflow for bis-amide synthesis using EDC/NHS.
Protocol 2: Bis-Amide Synthesis using HBTU
This protocol is particularly useful for sterically hindered substrates or when faster reaction times are desired.
Materials:
-
Cyclobutane-1,1-dicarboxylic acid or cyclobutane-1,2-dicarboxylic acid (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
HBTU (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA) (4.4 eq)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the cyclobutane dicarboxylic acid (1.0 eq), the amine (2.2 eq), and HBTU (2.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (4.4 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Reagent Quantities for HBTU Coupling (1 mmol scale)
| Reagent | Molar Eq. | Quantity (mg) |
| Cyclobutane dicarboxylic acid | 1.0 | 144.1 |
| Amine | 2.2 | Varies |
| HBTU | 2.2 | 834.4 |
| DIPEA | 4.4 | 568.8 (760 µL) |
Workflow for HBTU Coupling:
Caption: Workflow for bis-amide synthesis using HBTU.
Considerations for Mono-Amide Synthesis
Selective mono-acylation of a dicarboxylic acid can be challenging. To favor the formation of the mono-amide, the stoichiometry of the reagents should be adjusted. A common starting point is to use a slight excess of the dicarboxylic acid (e.g., 1.2-1.5 equivalents) relative to the amine (1.0 equivalent) and the coupling reagents (1.0 equivalent). The reaction should be carefully monitored, and the desired mono-amide product will need to be separated from the unreacted dicarboxylic acid and the bis-amide byproduct, typically by column chromatography.
Purification and Characterization
Purification
Column chromatography is the most common method for purifying the resulting cyclobutane amides.[7] The choice of eluent will depend on the polarity of the product. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Characterization
The structure and purity of the synthesized amides should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The chemical shifts and coupling constants of the cyclobutane ring protons can provide information about the stereochemistry of the product.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to provide information about its fragmentation pattern, which can further confirm the structure.[10]
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive coupling reagent | Use fresh, high-quality coupling reagents. |
| Poorly soluble starting materials | Try a different solvent (e.g., DMF, DCM, or a mixture). Gentle heating may improve solubility. | |
| Sterically hindered amine or acid | Use a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. | |
| Formation of side products | Racemization | Add HOBt or HOAt as an additive when using carbodiimides. |
| Formation of N-acylurea | Use NHS to form a more stable active ester. | |
| Difficult purification | Similar polarity of product and byproducts | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Safety Precautions
Amide coupling reagents are reactive and should be handled with care.
-
EDC and HBTU/HATU: These reagents can be skin and eye irritants.[5][11] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DCM are hazardous solvents. All manipulations should be performed in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]
Conclusion
The amide coupling of cyclobutane dicarboxylic acid is a versatile and powerful tool for the synthesis of novel molecules with potential applications in drug discovery and materials science. By carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a wide range of cyclobutane-containing amides. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of these important transformations.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Retrieved from [Link]
- Organic Syntheses. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth. 1943, 23, 16.
-
Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
- Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
- Google Patents. (n.d.). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.
- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
-
ScholarWorks. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Am. Chem. Soc. 2014, 136, 8, 3020–3029.
-
PubChem. (n.d.). (+-)-trans-1,2-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). EDC Safety & Handling Evaluation Guidelines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
ResearchGate. (2008). The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]
- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules 2021, 26(1), 193.
-
PubChem. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
-
Princeton EHS. (2002). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
YouTube. (2021, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
-
Reddit. (2022, July 13). DMF Work-up and Solubility Issues [Online forum post]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Westlake Chemical. (n.d.). EDC Intermediate Feedstock 150728. Retrieved from [Link]
- MDPI. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
ScholarWorks. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- PubMed. (2019). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. 2019 Jun;31(6):485-493.
-
ResearchGate. (1994). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
-
YouTube. (2021, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1994). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. J. Chem. Soc., Perkin Trans. 2, 1994, 853-860.
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Application Note: Cyclobutane-1,1-Dicarboxamide Motifs for Enhancing Metabolic Stability in Lead Optimization
Executive Summary
This application note details the strategic incorporation of cyclobutane-1,1-dicarboxamide moieties as bioisosteres for gem-dimethyl and malonamide groups in small molecule drug discovery. While gem-dimethyl groups are classic metabolic blockers, they often suffer from CYP450-mediated methyl oxidation or rotatable bond liabilities. The this compound scaffold offers a "conformational lock" that reduces entropy penalties upon binding while sterically shielding the
Strategic Rationale: The "Conformational Lock" Effect
Metabolic Liability of the Malonamide Motif
Linear malonamides (
-
Enolization/Racemization: The acidic
-protons facilitate rapid stereochemical scrambling. -
Hydrolysis: Susceptibility to amidases.
-
Oxidative Dealkylation: CYP450 attack on the
-carbon.
The Cyclobutane Solution
Replacing the methylene linker with a cyclobutane-1,1-diyl ring creates a This compound . This modification achieves three critical stability enhancements:
-
Steric Shielding: The puckered cyclobutane ring (butterfly conformation) creates a steric bulk that hinders the approach of the CYP450 heme iron-oxo species to the amide nitrogens or adjacent alkyl groups.
-
Elimination of Acidic Protons: Quaternary substitution at the 1-position removes the risk of enolization.
-
Angle Strain & Hybridization: The internal bond angle (
88°) increases the -character of exocyclic bonds, shortening the bonds and strengthening the amide linkage against hydrolysis.
Mechanism of Action Diagram
The following diagram illustrates the transition from a labile linear precursor to the stabilized cyclobutane scaffold.
Figure 1: Mechanism of metabolic stabilization via cyclobutane incorporation. The quaternary center blocks
Protocol A: Chemical Synthesis of Cyclobutane-1,1-Dicarboxamides
This protocol describes the synthesis starting from diethyl malonate. It is superior to direct alkylation methods due to higher yields and reduced impurity profiles.
Materials Required[1][2][3][4][5][6][7]
-
Diethyl malonate (CAS: 105-53-3)
-
1,3-Dibromopropane (CAS: 109-64-8)
-
Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt)
-
DMSO and Diethyl Ether
-
Thionyl Chloride (
) or HATU coupling reagent -
Target Amines (
)
Step-by-Step Methodology
Stage 1: Formation of the Cyclobutane Ring
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMSO (0.5 M concentration).
-
Base Addition: Add KOtBu (2.5 eq) portion-wise at room temperature. Note: The reaction is exothermic; maintain internal temp < 40°C using an ice bath if necessary.
-
Cyclization: Stir at 60°C for 4 hours. The formation of the 1,1-dicarboxylate is driven by the Thorpe-Ingold effect and the specific reactivity of the 1,3-dihalide.
-
Work-up: Quench with saturated
. Extract with (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation or Flash Chromatography (Hexane/EtOAc) yields Diethyl cyclobutane-1,1-dicarboxylate .
Stage 2: Hydrolysis to Diacid
-
Dissolve the diester in EtOH/H2O (3:1).
-
Add KOH (4.0 eq) and reflux for 2 hours.
-
Concentrate ethanol, acidify aqueous layer to pH 1 with 6N HCl.
-
Extract with EtOAc to obtain Cyclobutane-1,1-dicarboxylic acid .
Stage 3: Amide Coupling (The Divergent Step)
Choose Method A for aliphatic amines (less hindered) or Method B for anilines/hindered amines.
-
Method A (Standard Coupling):
-
Dissolve Diacid (1 eq) in DMF.
-
Add HATU (2.2 eq) and DIPEA (5 eq). Stir for 10 min.
-
Add Amine
(2.2 eq). Stir at RT for 12h.
-
-
Method B (Acid Chloride Activation - Recommended for Dicarboxamides):
-
Suspend Diacid in
(excess). Reflux for 2h until clear. -
Remove excess
in vacuo to get the Diacid Chloride . -
Dissolve in DCM, cool to 0°C.
-
Add Amine (2.5 eq) and
(3.0 eq) dropwise. -
Warm to RT and stir for 4h.
-
Protocol B: In Vitro Metabolic Stability Assessment
Once synthesized, the metabolic stability must be quantified using Liver Microsomes (LM). This protocol is designed to specifically detect the stability improvements conferred by the cyclobutane ring compared to a linear control.
Experimental Design
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Control Compound: The linear gem-dimethyl or malonamide analogue.
-
Test Compound: The this compound derivative.
-
Cofactor: NADPH regenerating system.
Workflow Diagram
Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.
Detailed Procedure
-
Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol).
-
Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins.
-
Quantification: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.
Data Calculation
Calculate the slope (
Data Interpretation & Expected Outcomes[8]
When comparing a Gem-dimethyl analogue vs. a This compound , the following shifts in physicochemical and metabolic parameters are typically observed:
| Parameter | Gem-dimethyl Analogue | This compound | Interpretation |
| < 15 min | > 45 min | Primary Success Metric. The ring prevents oxidative attack. | |
| High | Low/Moderate | Indicates reduced hepatic extraction ratio. | |
| Solubility | Moderate | Improved | The cyclobutane ring disrupts crystal lattice packing more effectively than methyls. |
| Lipophilicity (LogD) | High | Slightly Lower | Cyclobutane is less lipophilic than two free methyl groups in certain contexts due to volume contraction. |
Troubleshooting
-
Issue: Low recovery at
.-
Cause: Non-specific binding to microsomes.
-
Solution: Check recovery in buffer-only controls; consider adding BSA (though this complicates clearance calc).
-
-
Issue: No improvement in stability.
-
Cause: Metabolic soft spot is located elsewhere on the molecule (e.g., on the amine
groups), not the linker. -
Solution: Perform Metabolite Identification (MetID) scanning to locate the actual site of oxidation.
-
References
-
Van der Kolk, M. R., et al. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[1] [Link]
-
Kalgutkar, A. S., & Dalvie, D. (2015). Bioisosteres in Medicinal Chemistry: Impact on Metabolic Stability. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. [Link]
-
Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic acid.[2][3] Org.[3][4] Synth. Coll. Vol. 3, p.213. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]
- Piotrowska, H., et al. (2011). Synthesis of carboplatin via 1,1-cyclobutanedicarboxylate. Journal of Chemotherapy.
Sources
Application Note & Protocols: A Guide to the Design of Conformationally Restricted Peptides Using Cyclobutane Derivatives
Abstract
Native peptides often fail as therapeutic candidates due to their high conformational flexibility, leading to poor receptor selectivity and susceptibility to proteolytic degradation. Constraining the peptide backbone into a bioactive conformation can overcome these limitations. This guide provides a comprehensive overview and detailed protocols for utilizing cyclobutane-containing amino acids to enforce conformational restriction in peptide design. We explore the rationale, synthesis of key building blocks, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required to validate the resulting three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the potency, stability, and selectivity of peptide-based therapeutics.
Part 1: Theoretical & Mechanistic Insights
The Challenge of Peptide Flexibility
Peptides are highly versatile signaling molecules, but their inherent flexibility is a double-edged sword. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may be biologically active, meaning much of the peptide concentration is "wasted" in non-productive shapes. This conformational entropy also carries a thermodynamic penalty upon binding to a receptor. Furthermore, the flexible backbone is an ideal substrate for proteases, leading to rapid clearance in vivo.
Cyclobutane Derivatives: A Scaffold for Pre-organization
The core principle of this guide is conformational pre-organization : engineering the peptide to favor the specific three-dimensional structure required for biological activity. Incorporating rigid structural elements is a powerful strategy to achieve this. The cyclobutane ring, a four-membered carbocycle, is an exceptional tool for this purpose for several key reasons:
-
Defined Geometry: The puckered nature of the cyclobutane ring and the defined cis/trans stereochemistry of its substituents rigidly fix the orientation of the amino and carboxyl groups, restricting the peptide backbone's dihedral angles (φ, ψ) in a predictable manner.
-
Structural Mimicry: Cyclobutane amino acids can act as effective mimics of secondary structures, particularly β-turns.[1][2] The constrained geometry can nucleate or stabilize these crucial recognition motifs.
-
Synthetic Tractability: While challenging, synthetic routes to cyclobutane amino acids are well-established, often relying on formal [2+2] cycloaddition reactions.[3]
-
Metabolic Stability: The non-natural cyclobutane structure enhances resistance to enzymatic degradation, prolonging the peptide's half-life.[4][5]
By incorporating these rigid units, we reduce the entropic cost of receptor binding and increase the effective concentration of the bioactive conformer, often leading to a dramatic increase in potency and selectivity.[6]
Overall Experimental & Analytical Workflow
The successful design and validation of a conformationally restricted peptide is a multi-stage process. It begins with the chemical synthesis of the core building block and culminates in detailed structural analysis to confirm that the desired conformation has been achieved.
Caption: High-level workflow for cyclobutane-constrained peptide development.
Part 2: Experimental Design & Protocols
Protocol 1: Synthesis of a Protected Cyclobutane Amino Acid Monomer
Objective: To synthesize an Fmoc-protected cis-cyclobutane-β-amino acid, a versatile building block for SPPS. This protocol is adapted from principles of [2+2] cycloaddition and subsequent functional group manipulations.[3][7]
Expert Insight: The choice of a cis or trans isomer is a critical design decision. Cis isomers often induce tighter turns in the peptide backbone, while trans isomers lead to more extended structures. Protecting groups (Fmoc for the amine, a simple ester for the acid) are chosen for their orthogonality and compatibility with standard SPPS chemistry.[8]
Materials:
-
Diethyl fumarate
-
1,1-Diethoxyethene
-
Zinc(II) chloride (ZnCl2)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Standard glassware for organic synthesis
Procedure:
-
[2+2] Cycloaddition:
-
Dissolve diethyl fumarate (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Add ZnCl2 (0.2 eq) as a Lewis acid catalyst.
-
Cool the mixture to 0°C and add 1,1-diethoxyethene (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Upon completion, quench with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over MgSO4, and concentrate in vacuo. Purify by column chromatography to yield the cyclobutane diethyl ester.
-
-
Saponification:
-
Dissolve the purified diester in a 1:1 mixture of ethanol and 2M NaOH.
-
Heat to reflux for 4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the mixture, acidify to pH ~2 with concentrated HCl, and extract the resulting diacid with ethyl acetate.
-
Dry the organic layer and concentrate to yield the crude diacid.
-
-
Curtius Rearrangement (Amine Formation):
-
Caution: Azides are potentially explosive. Handle with care.
-
Dissolve the diacid (1.0 eq) and TEA (1.1 eq) in anhydrous tert-butanol.
-
Add DPPA (1.1 eq) dropwise at 0°C.
-
Slowly warm the reaction to 80°C and maintain for 12 hours. The rearrangement forms a Boc-protected amine.
-
Cool, concentrate, and purify the resulting Boc-protected amino acid ester.
-
-
Boc Deprotection & Fmoc Protection:
-
Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA. Stir for 1 hour at room temperature.
-
Remove the solvent in vacuo. Co-evaporate with toluene three times to remove residual TFA.
-
Dissolve the resulting amine salt in a 10% aqueous NaHCO3 solution.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0°C.
-
Stir for 6 hours, allowing it to warm to room temperature.
-
Acidify the mixture and extract with ethyl acetate.
-
Purify the final Fmoc-protected cyclobutane amino acid by column chromatography.
-
-
Final QC Check:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Incorporation into a Peptide via SPPS
Objective: To incorporate the synthesized Fmoc-cyclobutane-amino acid into a target peptide sequence using automated or manual Solid-Phase Peptide Synthesis (SPPS).[9][10][11]
Expert Insight: The incorporation of unnatural amino acids, especially sterically hindered ones like cyclobutane derivatives, often requires modified coupling conditions.[8] We recommend using a high-efficiency coupling reagent combination like HCTU or HATU and extending the coupling time to ensure the reaction goes to completion. Double coupling (repeating the coupling step) is a prudent measure.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected natural amino acids
-
Synthesized Fmoc-cyclobutane-amino acid
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether, ice-cold
Procedure (Standard SPPS Cycle):
-
Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove piperidine.
-
Amino Acid Coupling (for the cyclobutane monomer):
-
In a separate vial, pre-activate the Fmoc-cyclobutane-amino acid (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours (extended time).
-
Take a small sample of resin for a Kaiser test to check for completion (a negative test is yellow). If the test is positive (blue), repeat the coupling step (double coupling).
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Continue the deprotection-coupling-washing cycle for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and QC:
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using LC-MS.
-
Protocol 3: Conformational Analysis by 2D-NMR Spectroscopy
Objective: To determine the three-dimensional solution structure of the cyclobutane-constrained peptide and confirm the influence of the rigid monomer.[12][13]
Expert Insight: Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying peptide conformation in solution.[14][15] 2D experiments like TOCSY, NOESY, and ROESY provide through-bond and through-space correlation data, which act as distance restraints for molecular modeling. For peptides, ROESY is often preferred over NOESY to avoid zero-crossing issues.[14]
Materials:
-
Purified cyclobutane-peptide (~1-5 mg)
-
NMR solvent (e.g., H2O/D2O 90/10, or deuterated organic solvent like DMSO-d6)
-
High-field NMR spectrometer (≥600 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen NMR solvent to a final concentration of 1-2 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality and proper shimming.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems and achieve sequence-specific assignments.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. This is the key experiment for structure determination. Cross-peaks in a ROESY spectrum indicate that two protons are close in space (< 5 Å), providing the crucial distance restraints.[14]
-
(Optional) Acquire ¹H-¹³C HSQC and ¹H-¹⁵N HSQC if isotopic labeling is used or at natural abundance on a sensitive spectrometer for further assignment confirmation.[15]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assignment: Use the TOCSY spectrum to identify individual amino acid residues and the ROESY spectrum (specifically the Hα(i) to HN(i+1) connectivities) to walk along the peptide backbone and assign each residue to its position in the sequence.
-
Restraint Generation: Identify all ROESY cross-peaks. The intensity of each cross-peak is inversely proportional to the sixth power of the distance between the two protons. Classify these restraints as strong (<2.5 Å), medium (<3.5 Å), and weak (<5.0 Å).
-
-
Structure Calculation:
-
Use the generated distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).
-
The software will perform restrained molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures that are consistent with the experimental NMR data.
-
-
Structure Validation:
-
Analyze the resulting ensemble of structures. A well-defined structure will show low RMSD (Root Mean Square Deviation) among the ensemble members, particularly for the backbone atoms in the constrained region.
-
Verify that the final structures do not have significant violations of the experimental restraints.
-
Sources
- 1. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: A Robust Solid-Phase Approach to the Synthesis of Cyclobutane-1,1-dicarboxamide Derivatives
Abstract
This application note provides a comprehensive guide to the solid-phase synthesis of cyclobutane-1,1-dicarboxamide derivatives, a class of compounds of increasing interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique tool to explore chemical space beyond traditional flat aromatic structures, aiding in the development of novel therapeutics with improved pharmacological profiles.[1] This document details a step-by-step protocol, from resin selection and functionalization to the final cleavage of the desired dicarboxamide products. It also includes expert insights into critical process parameters, troubleshooting, and expected outcomes, designed for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Cyclobutane Scaffold
In the quest for novel therapeutic agents, medicinal chemists are increasingly looking to escape "flatland"—the predominance of two-dimensional aromatic and heteroaromatic rings in drug candidates.[2] Three-dimensional scaffolds offer a pathway to improved target selectivity, enhanced metabolic stability, and better physicochemical properties.[1] The cyclobutane ring, a strained carbocycle, is a particularly attractive scaffold due to its unique puckered conformation and the precise spatial orientation it imparts on its substituents.[2]
Cyclobutane-1,1-dicarboxamides, in particular, serve as rigid and versatile building blocks. The geminal dicarboxamide functionality allows for the introduction of two distinct points of diversity, making this scaffold ideal for the construction of combinatorial libraries for high-throughput screening.[3][4] The constrained nature of the cyclobutane core can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[2] Solid-phase organic synthesis (SPOS) is the method of choice for generating such libraries, as it simplifies purification and allows for systematic and often automated production.[4][5]
This guide provides a detailed, field-proven protocol for the solid-phase synthesis of these valuable compounds, leveraging established Fmoc-based chemistry commonly used in peptide synthesis.[1]
Principle of the Method
The synthesis is performed on a solid polymeric support (resin), which acts as an insoluble protecting group for one end of the molecule. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing. The overall workflow involves sequential amide bond formations, first attaching a primary amine to the resin, followed by coupling with cyclobutane-1,1-dicarboxylic acid, and finally, coupling of a second amine to the remaining carboxylic acid group on the cyclobutane scaffold. The final product is then cleaved from the resin using a strong acid cocktail.
Overall Synthetic Workflow
The solid-phase synthesis of this compound derivatives can be visualized as a four-stage process. Each stage consists of specific chemical transformations and washing steps to ensure the purity of the resin-bound intermediate before proceeding to the next stage.
Figure 1. High-level workflow for the solid-phase synthesis of cyclobutane-1,1-dicarboxamides.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Suggested Supplier | Notes |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem | Typically 0.5-1.0 mmol/g substitution. |
| Cyclobutane-1,1-dicarboxylic acid | ≥98% | Sigma-Aldrich | Key scaffold building block.[6] |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Acros Organics, Sigma-Aldrich | Coupling agent.[7] |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical | Reduces racemization.[7] |
| HATU | Synthesis Grade | Chem-Impex, GL Biochem | Coupling agent for the second amine. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Must be amine-free. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Piperidine | Reagent Grade | Sigma-Aldrich | For Fmoc deprotection. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Halocarbon | For cleavage. Handle with care. |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich | Cation scavenger during cleavage. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich | Base for coupling reactions. |
| Primary Amines (R¹-NH₂, R²-NH₂) | Various | Commercially available | Building blocks for diversification. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For product precipitation. |
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Stage 1: Resin Preparation and First Amine Loading
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol, assuming 0.5 mmol/g loading) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[8]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Kaiser Test (Optional but Recommended):
-
Take a few beads of resin and perform a Kaiser test to confirm the presence of free primary amines. A deep blue color indicates successful Fmoc removal.
-
-
First Amine Coupling (R¹-NH₂):
-
In a separate vial, dissolve the first primary amine (R¹-NH₂) (0.5 mmol, 5 equiv.) and HOBt (0.5 mmol, 5 equiv.) in 3 mL of DMF.
-
Add DIC (0.5 mmol, 5 equiv.) to the solution and allow it to pre-activate for 10 minutes at room temperature.[2]
-
Add the activated amine solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Stage 2: Cyclobutane Scaffold Coupling
Causality Note: Cyclobutane-1,1-dicarboxylic acid is a sterically hindered diacid. To ensure complete reaction and avoid the formation of deletion products, a "double coupling" strategy is employed. This involves running the coupling reaction twice with fresh reagents.
-
First Coupling of Diacid:
-
In a separate vial, dissolve cyclobutane-1,1-dicarboxylic acid (0.3 mmol, 3 equiv.) and HOBt (0.6 mmol, 6 equiv.) in 4 mL of DMF. Note: Using one side of the diacid to couple to the resin-bound amine leaves the other carboxylic acid available.
-
Add DIC (0.6 mmol, 6 equiv.) and allow the mixture to pre-activate for 10 minutes.
-
Add the activated diacid solution to the resin and agitate for 4-6 hours at room temperature.
-
Drain the solution and wash with DMF (3 x 5 mL).
-
-
Second Coupling of Diacid (Double Coupling):
-
Repeat the procedure from Step 1 of this stage with fresh reagents.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Stage 3: Second Amine Coupling
Causality Note: At this stage, the resin-bound intermediate has a free carboxylic acid. A different, highly efficient coupling reagent like HATU is recommended to ensure robust amide formation with the second amine, especially if it is sterically hindered or electron-deficient.
-
Second Amine Coupling (R²-NH₂):
-
In a separate vial, dissolve the second primary amine (R²-NH₂) (0.5 mmol, 5 equiv.) and HATU (0.5 mmol, 5 equiv.) in 3 mL of DMF.
-
Add DIPEA (1.0 mmol, 10 equiv.) to the solution.
-
Add the activated amine solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally Methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
-
Stage 4: Cleavage and Isolation
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All cleavage operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[9] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate in a clean round-bottom flask.
-
Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.
-
-
Product Isolation:
-
Reduce the volume of the TFA filtrate to ~1 mL using a stream of nitrogen or a rotary evaporator (with a proper cold trap).
-
Add 30-40 mL of ice-cold diethyl ether to the concentrated solution to precipitate the crude product.
-
If no precipitate forms, it may be necessary to further concentrate the TFA solution or store the ether mixture at -20°C for several hours.[10]
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether (2 x 10 mL) to remove residual scavengers.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis:
-
The crude product should be analyzed by LC-MS to determine purity and confirm the mass of the desired compound.
-
Purify the product using preparative reverse-phase HPLC.
-
Characterize the final pure compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data and Expected Results
The following table provides representative data for the synthesis of a small set of this compound derivatives using the described protocol.
| R¹ Group | R² Group | Theoretical Mass (Da) | Observed Mass [M+H]⁺ | Crude Purity (%) | Isolated Yield (%) |
| Benzyl | 4-Fluorobenzyl | 340.16 | 341.2 | ~75% | 55-65% |
| Cyclohexyl | Phenethyl | 328.22 | 329.3 | ~80% | 60-70% |
| 3-Methoxypropyl | 2-Picolyl | 305.19 | 306.2 | ~70% | 50-60% |
Yields and purities are dependent on the specific amines used and the efficiency of the purification process.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Low or No Product after Cleavage | Incomplete coupling at any stage. | Use a Kaiser test after amine loading and a test cleavage on a small sample of resin before proceeding with the full synthesis. For the diacid and second amine coupling, consider increasing reaction time or temperature (e.g., to 40°C). |
| Incomplete cleavage. | Increase cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.[10] | |
| Multiple Impurities in Crude Product | Incomplete Fmoc deprotection leading to N-terminally capped byproducts. | Ensure the 20% piperidine/DMF solution is fresh and deprotection times are followed. |
| Side reactions during cleavage. | Ensure adequate scavengers (TIS) are used, especially for sensitive functional groups on R¹ or R². | |
| Product is not Precipitating in Ether | The product may be highly polar or have low molecular weight. | Concentrate the TFA solution further before adding ether. Try precipitating in a different non-polar solvent like hexane or a mixture of ether/hexane. Lyophilization from an aqueous/acetonitrile solution after TFA removal is an alternative. |
| Double Mass of Diacid Observed | The diacid may have coupled to two different resin-bound amines, causing cross-linking. | Ensure a sufficient excess of the diacid is used to favor reaction with only one amine per diacid molecule. |
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a reliable and versatile method for the production of this compound derivatives. By leveraging standard SPPS techniques and reagents, researchers can efficiently generate libraries of these conformationally constrained scaffolds for screening in drug discovery programs. The key to success lies in careful monitoring of reaction completion and adapting coupling conditions to accommodate the sterically demanding nature of the cyclobutane-1,1-dicarboxylic acid core. This methodology opens the door to a rich and underexplored area of chemical space, promising to yield novel and effective therapeutic agents.
References
-
Conte, A., et al. (2018). Solid phase synthesis of diamides as potential bone resorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543. [Link]
-
Georgiadis, T. M., Baindur, N., & Player, M. R. (2004). Solid-phase synthesis of an oxalic acid amide library. Journal of Combinatorial Chemistry, 6(2), 224-229. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Mishra, A.K., et al. (2010). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of ChemTech Research, 2(1), 446-454. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gordon, E. M., et al. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Han, Y., & Kim, Y. A. (2004). An overview of the peptide synthesis. Methods in Molecular Biology, 289, 3-21. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Bédard, A. C., & Collins, S. K. (2013). Solid-phase synthesis of a library of macrocyclic peptides. Journal of Visualized Experiments, (81), e50821. [Link]
-
Kar, S., & Bauer, U. (2015). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 10(12), 2021-2029. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Jude, K. M., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 416-420. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Forum Discussion. [Link]
-
Al-Warhi, T., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(11), e202200236. [Link]
-
Cárdenas-Pérez, S., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24867-24878. [Link]
-
Garcı́a-Martı́n, F., et al. (2019). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Journal of the American Chemical Society, 141(5), 2041-2050. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(73), 45844-45854. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Solid phase synthesis of diamides as potential bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of ADCs with Cyclobutane-1,1-dicarboxamide linkers
Application Note: Physicochemical and Functional Characterization of ADCs Utilizing Cyclobutane-1,1-dicarboxamide (cBu-Cit) Linkers
Introduction: The Next Generation of Linker Specificity
The therapeutic index of an Antibody-Drug Conjugate (ADC) is governed by the stability of its linker in systemic circulation and its efficient cleavage within the target cell. Traditional peptide linkers, such as Valine-Citrulline (Val-Cit) , have set the industry standard but suffer from premature cleavage by non-target proteases (e.g., carboxylesterase 1c in rodent models) and broad susceptibility to various cathepsins (B, L, K).
The This compound (cBu) linker represents a significant advancement in peptidomimetic design. By replacing the P2 valine residue with a conformationally constrained cyclobutane ring, the cBu-Cit linker achieves high selectivity for Cathepsin B while resisting degradation by Cathepsins K and L and maintaining superior plasma stability.
This guide outlines the critical protocols required to characterize ADCs incorporating cBu linkers, focusing on verifying their unique enzymatic selectivity and physicochemical integrity.
Mechanistic Workflow & Signaling
The following diagram illustrates the differential processing of cBu-Cit ADCs compared to traditional linkers, highlighting the critical quality attributes (CQAs) that must be measured.
Figure 1: Mechanistic pathway comparing cBu-Cit and Val-Cit linker stability and cleavage specificity.
Protocol A: Enzymatic Selectivity Profiling (Cathepsin B vs. K/L)
Objective: To validate the hallmark specificity of the cBu-Cit linker. Unlike Val-Cit, which is cleaved by multiple cathepsins, cBu-Cit should show dependence almost exclusively on Cathepsin B.[1][]
Reagents:
-
Enzymes: Recombinant Human Cathepsin B, Cathepsin L, Cathepsin K (R&D Systems or equivalent).
-
Substrate: cBu-Cit-ADC and Val-Cit-ADC (Control).
-
Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).
-
Activator: DTT (Freshly prepared).
Experimental Workflow:
-
Enzyme Activation:
-
Dilute Cathepsin B/L/K to 10 µg/mL in activation buffer (Buffer + 5 mM DTT).
-
Incubate at 37°C for 15 minutes to reduce the active site cysteine.
-
-
Reaction Setup:
-
Prepare ADC aliquots at 2 mg/mL.
-
Mix ADC with activated enzymes at an Enzyme:Substrate (E:S) ratio of 1:100 (w/w).
-
Control: Include a "No Enzyme" control and a "Cathepsin B + CA-074" (specific inhibitor) control.
-
-
Incubation:
-
Incubate at 37°C.
-
Timepoints: 0, 2, 4, 8, and 24 hours.
-
-
Quenching:
-
Stop reaction by adding cold Acetonitrile (1:1 v/v) with 0.1% Formic Acid.
-
Centrifuge at 14,000 x g for 10 mins to precipitate protein.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Monitor the transition for the free payload (e.g., MMAE, PBD).
-
Data Interpretation:
| Linker Type | Cathepsin B Release | Cathepsin L Release | Cathepsin K Release | Cat B + Inhibitor |
| Val-Cit (Control) | High (>90%) | High (>80%) | Moderate (>50%) | Minimal Inhibition |
| cBu-Cit (Test) | High (>90%) | Negligible (<5%) | Negligible (<5%) | Blocked (>95%) |
Note: The cBu-Cit linker relies on the specific fit of the cyclobutane ring into the S2 pocket of Cathepsin B. If you observe cleavage by Cat K/L, verify the isomeric purity of the cyclobutane dicarboxamide starting material.
Protocol B: Drug-to-Antibody Ratio (DAR) via HIC
Objective: To determine the drug loading distribution. The cBu moiety adds rigidity and specific hydrophobicity. Hydrophobic Interaction Chromatography (HIC) is preferred over RP-HPLC for intact analysis to prevent on-column denaturation.
Instrumentation: Agilent 1290 Infinity II Bio LC or Thermo Vanquish Flex. Column: Tosoh TSKgel Butyl-NPR (2.5 µm, 4.6 × 35 mm) or Agilent AdvanceBio HIC.
Method Parameters:
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.[3]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (IPA).
-
Gradient:
-
0–2 min: 0% B (Equilibration)
-
2–15 min: 0% → 100% B (Linear Gradient)
-
15–20 min: 100% B (Wash)
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm (antibody) and 248/254 nm (payload).
Step-by-Step Analysis:
-
Sample Prep: Dilute ADC to 1 mg/mL in Mobile Phase A (High Salt) to promote binding. Critical: Do not use water as diluent, as it may cause precipitation of hydrophobic DAR species.
-
Injection: 10–20 µg load.
-
Peak Integration: Integrate peaks corresponding to DAR 0, 2, 4, 6, 8.
-
Calculation:
(Where = number of drugs conjugated)
Expected Result: cBu-Cit ADCs typically show slightly different retention times compared to Val-Cit analogs due to the aliphatic nature of the cyclobutane ring. Ensure resolution between DAR species is >1.5.
Protocol C: Plasma Stability Assessment
Objective: To confirm the enhanced stability of the cBu linker in circulation compared to linear dipeptides.
Matrices: Human Plasma, Mouse Plasma (BALB/c), and Cynomolgus Monkey Plasma.
Workflow:
-
Spike: Add ADC to plasma to a final concentration of 100 µg/mL.
-
Incubation: Sterile filter (0.22 µm) and incubate at 37°C for 7 days.
-
Sampling: Aliquot at Days 0, 1, 3, 5, and 7.
-
Affinity Capture (Critical Step):
-
Use Protein A magnetic beads to capture the ADC from the plasma matrix.
-
Wash beads 3x with PBS to remove unbound plasma proteins and free drug.
-
-
Elution & Analysis:
-
Elute ADC (Glycine pH 2.5), neutralize, and perform HIC analysis (Protocol B) or De-glycosylated Reduced Mass Spec .
-
Alternative: Measure free drug in the flow-through using LC-MS/MS.[4]
-
Success Criteria:
-
cBu-Cit ADC: <10% loss of payload over 7 days in Mouse Plasma.
-
Val-Cit ADC: Typically shows 20–50% loss in Mouse Plasma (due to esterase activity) unless specific chemical modifications are made.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Cleavage Efficiency in Cat B Assay | Enzyme inactivation or incorrect pH. | Ensure DTT is fresh (essential for Cat B active site). Check pH is strictly 5.0–5.5. |
| Poor HIC Resolution | cBu linker hydrophobicity causing aggregation. | Add 5-10% IPA to Mobile Phase A to reduce initial hydrophobic interaction. Lower Ammonium Sulfate to 1.0 M. |
| Unexpected Cleavage by Cat L | Impurity in linker synthesis (linear contaminants). | Verify linker purity via NMR. The cyclobutane ring must be 1,1-disubstituted to provide the steric block. |
References
-
Wei, B., et al. (2018). Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity.[5] Journal of Medicinal Chemistry, 61(3), 989–1000.
-
Staben, L. R., et al. (2016). Targeted Delivery of Cytotoxics: Design and Characterization of Antibody-Drug Conjugates.
-
FDA Guidance for Industry. (2024).
-
McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Antibody.[6][] The AAPS Journal, 17(2), 339–351.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cyclobutane Ring Formation
Welcome to the technical support center for the synthesis and optimization of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of [2+2] cycloaddition reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and stereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when embarking on cyclobutane synthesis.
Q1: Why is my [2+2] cycloaddition failing under thermal conditions?
A1: According to the Woodward-Hoffmann rules, the suprafacial-suprafacial [2+2] cycloaddition of two standard alkenes is thermally "forbidden" due to the unfavorable symmetry of the frontier molecular orbitals in the ground state.[1][2] For a concerted reaction to occur under thermal conditions, one component would need to react in an antarafacial manner, which is sterically highly disfavored for most systems.[3] Photochemical excitation, however, changes the orbital symmetry of one alkene component, making the reaction "allowed" and significantly more favorable.[1]
Q2: What is the fundamental difference between a direct excitation and a sensitized photochemical reaction?
A2: In a direct excitation , one of the reactant molecules directly absorbs a photon of light, promoting it to an excited state (typically a singlet state, which may then undergo intersystem crossing to a triplet state). This requires the reactant to have a suitable chromophore that absorbs at the wavelength of the light source.[4] In a sensitized reaction , a third component, the photosensitizer, absorbs the light. This sensitizer, which is efficient at reaching its triplet state, then transfers its energy to one of the reactant molecules, promoting it to its triplet state without direct light absorption by the reactant itself.[4] This is particularly useful for substrates that do not absorb light efficiently in the desired wavelength range.[5]
Q3: How do I choose the right solvent for my [2+2] cycloaddition?
A3: Solvent choice is critical as it can influence reaction efficiency, selectivity, and even the reaction mechanism.
-
For Photochemical Reactions: The solvent must be transparent at the irradiation wavelength to ensure the photons reach the reactants or the sensitizer. Common choices include acetonitrile, dichloromethane, acetone, and benzene. Solvent polarity can affect the stability of intermediates. Non-polar solvents may favor diradical pathways, while polar solvents can stabilize zwitterionic intermediates, which can influence the regioselectivity and stereoselectivity of the reaction.[5]
-
For Thermal Ketene Cycloadditions: The choice of solvent can influence the reaction rate, but often less dramatically than in photochemical reactions involving polar intermediates. Non-polar aprotic solvents are generally used.
Q4: What are the main methods for forming cyclobutane rings?
A4: The three primary strategies for constructing cyclobutane rings via [2+2] cycloaddition are:
-
Photochemical [2+2] Cycloaddition: This is the most common method, utilizing UV or visible light to excite an alkene, which then reacts with another alkene.[5]
-
Thermal [2+2] Cycloaddition: While generally forbidden for simple alkenes, this method is effective for specific substrates like ketenes, which react readily with alkenes under thermal conditions.[3][6] Lewis acids can also be used to promote these reactions, increasing reactivity and selectivity.[7][8]
-
Metal-Catalyzed [2+2] Cycloaddition: Various transition metals (e.g., copper, iron, nickel, rhodium) can catalyze the [2+2] cycloaddition of alkenes, often proceeding through metallacyclopentane intermediates.[9][10][11] These methods can offer unique selectivity profiles and may not require photochemical or harsh thermal conditions.
Section 2: Troubleshooting Guides
Part 2.1: Photochemical [2+2] Cycloadditions
Q: My photochemical reaction has a very low yield or is not proceeding at all. What should I check?
A: Low or no conversion in a photochemical reaction can stem from several factors. Systematically troubleshoot the following:
-
Light Source and Wavelength:
-
Causality: The reactant or sensitizer must absorb the light you are providing. If the emission spectrum of your lamp does not overlap with the absorption spectrum of the key molecule, no excitation will occur.
-
Troubleshooting Steps:
-
Verify the absorption spectrum of your substrate or sensitizer.
-
Ensure your lamp is emitting at the correct wavelength. Mercury lamps have discrete emission lines, while LEDs offer a narrow band.[6]
-
Check the age and condition of your lamp; output can decrease over time.
-
Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for short-wave UV, Pyrex/borosilicate for longer-wave UV/visible).[6]
-
-
-
Presence of Quenchers:
-
Causality: The excited triplet state is crucial for many photocycloadditions. Molecular oxygen is a highly efficient triplet quencher and must be removed.
-
Troubleshooting Steps:
-
Thoroughly degas your solvent and reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
-
Substrate/Sensitizer Concentration:
-
Causality: If the concentration is too high, light may not penetrate the full depth of the solution (inner filter effect). If it's too low, the probability of the excited molecule encountering a reaction partner is reduced.
-
Troubleshooting Steps:
-
For intermolecular reactions, start with a concentration around 0.01-0.1 M.
-
If using a sensitizer, a concentration of 10-20 mol% is a common starting point.[12]
-
-
-
Reaction Time and Monitoring:
-
Causality: Photochemical reactions can be slow, but prolonged irradiation can also lead to product degradation or the formation of side products.
-
Troubleshooting Steps:
-
Monitor the reaction by TLC, GC, or NMR at regular intervals to determine the optimal reaction time.
-
If the product is photoreactive, it may be necessary to stop the reaction before full conversion of the starting material to maximize the yield of the desired product.
-
-
Q: I am observing significant polymerization of my alkene starting material. How can I prevent this?
A: Alkene polymerization is a common side reaction, especially with electron-rich or styrenic olefins.[13] It often proceeds through a radical mechanism initiated by the excited species.
-
Causality: The same excited state or diradical intermediate that leads to the desired cyclobutane can also initiate a chain-growth polymerization reaction.
-
Strategies for Prevention:
-
Lower the Concentration: Reducing the concentration of the alkene can disfavor the intermolecular polymerization pathway relative to the desired cycloaddition.
-
Add a Radical Inhibitor: In cases where a radical mechanism is suspected for polymerization but not for the primary cycloaddition, adding a small amount of a radical inhibitor like hydroquinone or BHT can be effective.[14] However, this should be done cautiously as it can also quench the desired reaction.
-
Control the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of polymerization more than the rate of cycloaddition. Ensure your photoreactor has adequate cooling.[15]
-
Choose a Different Sensitizer: If using a sensitizer, its triplet energy should be high enough to excite the reactant but not so high that it leads to undesired side reactions.
-
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Diastereoselectivity is often determined by the stability of the intermediate diradical or zwitterionic species and the steric interactions in the transition state leading to ring closure.
-
Causality: The formation of the first bond creates a 1,4-intermediate. The subsequent rotation around the newly formed single bond before the second bond closes determines the final stereochemistry. The preferred pathway will be the one that minimizes steric clashes.
-
Optimization Strategies:
-
Change the Solvent: Solvent polarity can influence the nature of the intermediate. In some cases, switching to a more or less polar solvent can alter the transition state energies and favor one diastereomer over another.
-
Introduce Steric Bulk: Using a substrate with a bulky protecting group or substituent can effectively block one face of the molecule, directing the approach of the other reactant and favoring the formation of a single diastereomer.
-
Utilize Chiral Auxiliaries: Covalently attaching a chiral auxiliary to one of the reactants can create a diastereomeric preference in the transition state, leading to a higher diastereomeric excess (d.e.).[4]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity if there is a sufficient difference in the activation energies for the formation of the two diastereomers.
-
Part 2.2: Thermal [2+2] Cycloadditions (Ketene Cycloadditions)
Q: My thermal ketene cycloaddition is giving a low yield. What are the common pitfalls?
A: Ketenes are highly reactive and prone to side reactions, primarily dimerization or polymerization.[7]
-
Causality: The high reactivity of the ketene C=C bond makes it susceptible to reacting with itself, especially at higher concentrations.
-
Troubleshooting Steps:
-
In Situ Generation: The most effective strategy is to generate the ketene in situ in the presence of the alkene (the "ketenophile").[3] A common method is the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine.[3] This keeps the instantaneous concentration of the free ketene low.
-
Control Addition Rate: If generating the ketene from a precursor, add the precursor (e.g., the acyl chloride) slowly to the reaction mixture containing the alkene and the base. This maintains a low ketene concentration throughout the reaction.
-
Use an Excess of the Alkene: Using the alkene in excess can increase the probability of the ketene reacting with the alkene rather than with itself.[7]
-
Lewis Acid Catalysis: For less reactive alkenes, the addition of a Lewis acid (e.g., EtAlCl₂, AlMe₃) can activate the ketene, increasing its reactivity and allowing the reaction to proceed under milder conditions, which can suppress side reactions.[7][8]
-
Q: How can I control the regioselectivity of my ketene cycloaddition?
A: The regioselectivity of ketene cycloadditions is generally predictable based on electronic factors.
-
Causality: The reaction typically proceeds via a concerted [π2s + π2a] mechanism where the more nucleophilic carbon of the alkene attacks the electrophilic central carbon of the ketene.[3]
-
Predictive Rule: The most electron-rich atom of the alkene will bond to the central sp-hybridized carbon of the ketene.[3] For example, with an enol ether, the oxygen-substituted carbon of the double bond will attack the ketene's central carbon.
-
Improving Selectivity: If you are getting a mixture of regioisomers, it may indicate that the electronic bias of your alkene is not strong enough or that a stepwise, zwitterionic mechanism is competing.
-
Enhance Electronic Bias: Modify the substituents on the alkene to make one carbon significantly more electron-rich (e.g., by using an enamine or enol ether) or electron-deficient.
-
Solvent Choice: While less common for ketene cycloadditions, highly polar solvents could favor a stepwise mechanism, potentially eroding regioselectivity. Using non-polar solvents typically favors the concerted pathway.
-
Part 2.3: Metal-Catalyzed [2+2] Cycloadditions
Q: My metal-catalyzed cycloaddition is not working. What should I investigate?
A: Metal-catalyzed reactions are sensitive to catalyst activity, ligand choice, and substrate purity.
-
Causality: The catalytic cycle may be inhibited by impurities, the catalyst may be in the wrong oxidation state, or the chosen ligand may not be optimal for the transformation.
-
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure the metal precursor and ligand are pure and handled under appropriate conditions (e.g., under an inert atmosphere if they are air-sensitive).
-
Solvent Purity: Trace amounts of water or other coordinating impurities in the solvent can deactivate the catalyst. Use freshly dried and degassed solvents.
-
Temperature: Some metal-catalyzed cycloadditions require heating to promote key steps in the catalytic cycle, such as reductive elimination from the metallacyclopentane intermediate.
-
Substrate Compatibility: Some functional groups on the substrate can coordinate to the metal center and inhibit catalysis. If you suspect this, consider using a protecting group strategy.
-
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for a Sensitized Photochemical [2+2] Cycloaddition
This protocol provides a general workflow for a sensitized reaction. Specific conditions will vary based on the substrates.
-
Reactor Setup:
-
Reaction Preparation:
-
In the reaction vessel, dissolve the alkene (1.0 eq) and the cycloaddition partner (1.5-2.0 eq) in a suitable solvent (e.g., degassed acetonitrile, to a concentration of 0.05 M).
-
Add the photosensitizer (e.g., thioxanthone, 10 mol%).
-
Seal the vessel with a septum and degas the solution by bubbling argon through it for 30 minutes while stirring.
-
-
Irradiation and Monitoring:
-
Place the reaction vessel in the photoreactor, ensuring it is positioned for even illumination.
-
Turn on the cooling system and the magnetic stirrer.
-
Turn on the light source to begin the irradiation.
-
Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction has reached optimal conversion, turn off the light source.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The separation of diastereomers may require careful selection of the eluent system or the use of HPLC.[18]
-
Data Table 3.1: Effect of Solvent on a Photochemical [2+2] Cycloaddition
The following is a representative table compiled from typical literature data to illustrate the impact of solvent polarity on reaction outcomes.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (A:B) |
| 1 | Hexane | 1.9 | 45 | 5:1 |
| 2 | Toluene | 2.4 | 52 | 4:1 |
| 3 | Dichloromethane | 9.1 | 78 | 2.5:1 |
| 4 | Acetone | 21 | 85 | 1.5:1 |
| 5 | Acetonitrile | 37.5 | 91 | 1.1:1 |
Analysis: This data illustrates a common trend where increasing solvent polarity can increase the reaction rate and yield, particularly if the reaction proceeds through a polar or zwitterionic intermediate.[5] However, this can sometimes come at the cost of reduced diastereoselectivity, as the more polar solvent may stabilize multiple competing transition states.
Section 4: Visualization of Mechanisms and Workflows
Diagram 4.1: Photochemical [2+2] Cycloaddition Pathways
Caption: Mechanistic pathways for photochemical [2+2] cycloaddition.
Diagram 4.2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in photochemical reactions.
References
-
Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno–Büchi reaction): A spin-polarized conceptual DFT approach. Indian Academy of Sciences. [Link]
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
-
Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones. The Journal of Organic Chemistry. [Link]
-
Regio control in [2+2] photocycloaddition. ResearchGate. [Link]
-
Thermal [2+2] cycloaddition reactions. YouTube. [Link]
-
Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Wiley Online Library. [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. ACS Publications. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]
- Separation of diastereomers by extractive distillation.
-
How Does a Photochemistry Flow Reactor Work? Vapourtec. [Link]
-
the manipulation of air.sensitive compounds. Neilson Lab. [Link]
-
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]
-
(PDF) Cycloadditions of dichloroketene to olefins and dienes. ResearchGate. [Link]
-
The power of light in polymer science: photochemical processes to manipulate polymer formation, structure, and properties. RSC Publishing. [Link]
-
Mechanism of the copper catalyzed photoinduced cyclization. ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
How to use Photochemical Reactor? Techinstro. [Link]
-
MICROREVIEW Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. University of Windsor. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. ACS Publications. [Link]
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
-
How to approach flow chemistry. RSC Publishing. [Link]
-
Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. ResearchGate. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
(PDF) Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. ResearchGate. [Link]
-
Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. ACS Publications. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. ACS Publications. [Link]
-
Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. MDPI. [Link]
-
Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. PubMed. [Link]
-
Cyclohexane for Industrial Air Purification. Ookto. [Link]
-
CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. IUPAC. [Link]
-
Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. [Link]
-
Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]
-
Photoreactor Setup and Design. HepatoChem. [Link]
-
Development of a microfluidic photochemical flow reactor concept by rapid prototyping. Frontiers. [Link]
-
Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols. National Institutes of Health. [Link]
-
Studies in stereoselective [2+2]-cycloadditions with dichloroketene. Sci-Hub. [Link]
-
Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies. ACS Publications. [Link]
-
Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. youtube.com [youtube.com]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. helgroup.com [helgroup.com]
- 13. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. vapourtec.com [vapourtec.com]
- 17. techinstro.com [techinstro.com]
- 18. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Over-coming Steric Hindrance in Cyclobutane-1,1-dicarboxamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by the cyclobutane-1,1-dicarboxamide scaffold. The inherent steric hindrance and ring strain of this moiety demand specialized strategies to achieve successful chemical transformations.
Section 1: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction with this compound shows low or no conversion. What are the primary causes and how can I resolve this?
Answer:
Low or nonexistent conversion in reactions involving this substrate is a frequent challenge, typically rooted in two interconnected factors: the inherent stability of the amide bonds and the steric congestion around the reactive centers. The gem-dicarboxamide groups on a puckered four-membered ring create a formidable barrier to reagent approach.
Here is a systematic approach to troubleshoot this issue:
1. Assess Amide Activation Strategy: Amides are poor electrophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. For a reaction to proceed, the carbonyl oxygen must be activated.
-
Standard Coupling Reagents May Fail: Common reagents like carbodiimides may be insufficient for activating such a hindered system.[1]
-
Solution - More Potent Activation: Consider converting the amide to a more reactive intermediate in situ. A protocol using acyl fluorides, for example, has proven efficient for coupling sterically hindered substrates.[2] Alternatively, methods involving triflic anhydride (Tf₂O) can activate the amide towards nucleophilic attack.
2. Evaluate Reagent and Catalyst Choice:
-
Bulky Reagents: Your nucleophile or electrophile may be too sterically demanding to approach the cyclobutane core.
-
Solution - Less Hindered Reagents: Where possible, select smaller, more potent reagents. For instance, in reductions, catalytic hydrosilylation offers a milder and often more effective alternative to bulky hydride reagents like LiAlH₄.[3]
-
Catalyst Considerations: For catalytic processes, the catalyst itself can be a source of steric clash.
-
Solution - Specialized Catalysts: Investigate catalysts known for activity with hindered substrates. For example, certain iridium complexes are effective for the catalytic reduction of hindered secondary and tertiary amides.[4]
3. Optimize Reaction Conditions:
-
Insufficient Energy Input: The activation energy for reactions with hindered substrates is often high.
-
Solution - Increase Energy:
-
Elevated Temperatures: Systematically increase the reaction temperature. While this can sometimes reduce selectivity, it is often necessary to overcome the activation barrier.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions by efficiently transferring energy to the system.
-
The following workflow diagram illustrates a systematic approach to troubleshooting low conversion:
Caption: Troubleshooting Workflow for Low Conversion
Question 2: I am attempting a reduction of the dicarboxamide to the corresponding diamine, but the reaction is sluggish and incomplete. What are the best practices for this transformation?
Answer:
The reduction of sterically hindered amides is notoriously difficult. Traditional reducing agents often fail or require harsh conditions that can lead to side products.
-
The Challenge: The stability of the amide bond, coupled with the steric shield of the cyclobutane ring, makes carbonyl activation and hydride delivery challenging.
-
Recommended Strategy: Catalytic Hydrosilylation: This method has emerged as a powerful tool for reducing amides under milder conditions with high chemoselectivity.[3]
-
Mechanism: The reaction typically proceeds through the hydrosilylation of the carbonyl bond, catalyzed by a transition metal (e.g., Iridium or Molybdenum), to form an N,O-silylacetal intermediate.[4] This intermediate is much more susceptible to further reduction or hydrolysis.
-
Advantages: This approach avoids strongly basic or acidic conditions and often tolerates a wider range of functional groups compared to metal hydride reductions.
-
Table 1: Comparison of Reducing Conditions for a Hindered Amide
| Reagent System | Typical Conditions | Pros | Cons |
| LiAlH₄ | High Temp, Anhydrous THF, long reaction times | Potent reducing agent | Poor chemoselectivity, harsh conditions, safety concerns |
| NaBH₄ / Activator | Additives like I₂ or Lewis acids required | Milder than LiAlH₄ | Often insufficient for hindered tertiary amides |
| Catalytic Hydrosilylation (e.g., Ir-catalyst / TMDS) | Mild temperatures (25-80 °C) | High chemoselectivity, mild conditions, broad functional group tolerance[4] | Catalyst cost, sensitivity to air/moisture |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the reactivity and properties of the this compound core.
Question 3: What specific structural features of this compound contribute to its steric hindrance?
Answer:
The significant steric hindrance arises from a combination of factors inherent to its structure:
-
Ring Strain and Puckering: Cyclobutane is not planar; it adopts a puckered or "folded" conformation to relieve some of the torsional strain that would exist in a flat structure.[5][6][7] This puckering brings substituents on adjacent carbons closer together than they would be in a more flexible ring or an acyclic system.
-
Gem-Disubstitution: The presence of two carboxamide groups on the same carbon atom (C1) creates a highly congested environment. This is an example of the Thorpe-Ingold effect, where gem-disubstitution can decrease the internal bond angle and force the external substituents closer together.[7]
-
1,3-Diaxial-like Interactions: In the puckered conformation, the substituents on C1 and C3 can experience repulsive non-bonding interactions across the ring, further restricting access to the reactive carbonyl centers.
Caption: Key Contributors to Steric Hindrance
Question 4: Are there alternative synthetic strategies that can bypass the challenges of functionalizing the pre-formed dicarboxamide?
Answer:
Yes. When direct functionalization proves intractable, a change in synthetic strategy is often the best solution. Instead of modifying the dicarboxamide, consider building the desired functionality into the precursors before forming the cyclobutane ring.
-
Strategy: [2+2] Cycloaddition: This is a powerful method for forming four-membered rings.[8] If your target molecule has specific N-substituents, it may be more efficient to perform a [2+2] cycloaddition using an appropriately substituted alkene and ketene precursor, rather than attempting to N-alkylate the sterically hindered this compound.
-
Strategy: Ring Expansion: Palladium-catalyzed ring expansion of arylidenecyclopropanes with anilines has been shown to be an effective method for constructing gem-diarylcyclobutanes.[9][10] A similar strategy could potentially be adapted for the synthesis of related dicarboxamide structures.
Question 5: How can computational chemistry aid in predicting and overcoming reaction barriers?
Answer:
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for understanding reactions with sterically demanding substrates.
-
Transition State Analysis: DFT calculations can model the transition states of potential reaction pathways. By comparing the calculated activation energies (ΔG‡), you can predict which pathway is more favorable and identify the key steric interactions that inhibit the reaction.
-
Catalyst Design: Computational models can help screen potential catalysts by simulating the catalyst-substrate complex. This can guide the selection of ligands with the optimal electronic and steric properties to facilitate the desired transformation. For instance, modeling can reveal why a smaller, more electron-rich ligand might be more effective at activating the amide carbonyl without clashing with the cyclobutane ring.
Section 3: Experimental Protocol
Protocol: Catalytic Hydrosilylation for the Reduction of N¹,N¹-Dibenzylthis compound
This protocol is a representative example for the reduction of a hindered dicarboxamide to the corresponding diamine, adapted from principles of catalytic amide reduction.[3][4]
Materials:
-
N¹,N¹-Dibenzylthis compound (1.0 eq)
-
[Ir(COE)₂Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer) (1.5 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (3.0 eq)
-
Anhydrous Toluene
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the N¹,N¹-dibenzylthis compound (1.0 eq) and [Ir(COE)₂Cl]₂ (1.5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.
-
Reagent Addition: Slowly add TMDS (3.0 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the excess silane by the slow addition of 1M HCl. Stir for 1 hour.
-
Extraction: Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diamine.
References
-
Rychnovsky, S. D. (2006). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 45(48), 8142-8145. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Gagnon, D., & Du, L. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(18), 6293-6297. [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. [Link]
-
Couture, A., & Deniau, E. (2003). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences, 2(11), 1121-1124. [Link]
-
LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Rozenberg, V. I., & Vorontsova, L. G. (1996). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (7), 1471-1475. [Link]
-
Szostak, M., & Szostak, R. (2018). Amide Activation in Ground and Excited States. Molecules, 23(10), 2609. [Link]
-
Khan Academy. Stability of cycloalkanes. [Link]
-
Sarpong, R., & Tantillo, D. J. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Chemistry. [Link]
-
Wessjohann, L. A., & de la Torre, M. C. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 58(38), 13264-13287. [Link]
-
Kaplan, M., & Szostak, M. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 660335. [Link]
-
Kaplan, M., & Szostak, M. (2025). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]
-
The Organic Chemistry Portal. (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube. [Link]
-
Zhang, W., & Yuan, C. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
-
Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
-
Adolfsson, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. DiVA portal. [Link]
-
Kumar, A., & Kumar, S. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. [Link]
-
Lu, P., & Wang, S. (2025). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. ResearchGate. [Link]
-
Zhang, W., & Yuan, C. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
-
Lhiaubet-Vallet, V., & Cuquerella, M. C. (2020). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. Molecules, 25(21), 5030. [Link]
-
Popova, E. A., & Shishov, A. D. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(1), 1-20. [Link]
-
Ebewele, R. O., & Jordan, J. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(8), 548. [Link]
-
The Organic Chemistry Teacher. (2021). Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate - Undergraduate Teaching Lab Experiment. YouTube. [Link]
-
Troup, G. J., & Gouverneur, V. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of cyclobutane and cyclopentane scaffolds in drug design
Executive Summary: The Rigidity-Flexibility Trade-off[1]
In modern drug discovery, the transition from flat aromatic scaffolds to saturated (
This guide objectively compares these two scaffolds. The core distinction lies in their conformational energy landscapes: Cyclobutane acts as a rigid "conformation locker," forcing substituents into defined vectors due to its high ring strain and specific puckering. Cyclopentane , conversely, acts as a "flexible adaptor," capable of pseudorotation that allows for induced-fit binding in complex active sites.
Key Takeaway: Choose cyclobutane when you need to freeze a bioactive conformation or reduce metabolic liability of an alkyl chain. Choose cyclopentane when mimicking sugar/proline motifs or when the target requires a scaffold that can toggle between envelope and half-chair conformations.
Physicochemical Showdown
The following table synthesizes experimental and calculated data regarding the fundamental properties of these rings.
| Feature | Cyclobutane (cBu) | Cyclopentane (cPen) | Impact on Drug Design |
| Ring Strain | ~26.3 kcal/mol | ~6.2 kcal/mol | cBu is "kinetically stable" but thermodynamically high-energy; cPen is nearly strain-free. |
| Dominant Conformation | Puckered ("Butterfly") | Envelope / Half-Chair | cBu provides a static vector; cPen undergoes rapid pseudorotation. |
| Pucker Angle | ~25–35° | Variable (Pseudorotation) | cBu substituents are fixed in pseudo-axial/equatorial positions. |
| C-C Bond Length | 1.55 Å (Longer) | 1.54 Å (Standard) | cBu bonds are longer to relieve 1,3-repulsions; affects pharmacophore distance. |
| Metabolic Liability | Low (Oxidation resistant) | Moderate (CYP hydroxylation) | cBu often blocks metabolic soft spots better than cPen. |
| Lipophilicity ( | +1.8 (vs H) | +2.1 (vs H) | cBu is slightly less lipophilic than cPen due to smaller volume. |
Mechanistic Deep Dive: Causality in Scaffold Selection
The Cyclobutane "Lock"
Cyclobutane is unique among cycloalkanes. While highly strained, it does not suffer from the rapid ring-opening instability of cyclopropane. Its "puckered" ground state is a compromise between angle strain and torsional strain (eclipsing hydrogens).[2]
-
Mechanism: The energy barrier to invert the cyclobutane pucker is relatively low (~1.5 kcal/mol), but in substituted systems, steric bulk freezes the ring into a single energetic minimum.
-
Application: This makes cBu an ideal bioisostere for alkenes or gem-dimethyl groups. It rigidly directs substituents without the entropic penalty of a flexible chain.
Case Study: G9a Histone Methyltransferase Inhibitors
In a study optimizing spirocyclic inhibitors for G9a, researchers found that a spiro-cyclobutane ring was essential for potency (
-
Causality: The cBu scaffold locked the pharmacophore into a precise vector required for the active site. The cPen scaffold, being more flexible and voluminous, introduced entropic penalties and steric clashes.
The Cyclopentane "Adaptor"
Cyclopentane is defined by pseudorotation . The ring continuously undulates between envelope (
-
Mechanism: This flexibility mimics the ribose sugar in nucleosides or the pyrrolidine ring in proline.
-
Application: cPen is the gold standard for carbocyclic nucleosides (e.g., Abacavir analogs). The ring can adopt the specific "North" (C2'-exo/C3'-endo) or "South" (C2'-endo/C3'-exo) pucker required by polymerases or kinases, acting as an induced-fit scaffold.
Decision Logic & Signaling Pathways
The following diagram illustrates the decision process for selecting between cBu and cPen based on structural activity relationship (SAR) data.
Figure 1: Decision Logic for Scaffold Selection. Red path indicates conditions favoring Cyclobutane; Green path favors Cyclopentane.
Experimental Protocols
To validate the choice of scaffold, specific assays must be employed. The standard metabolic stability assay is critical, as ring oxidation profiles differ significantly.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Positive Control: Verapamil (High clearance).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock). Pre-incubate at 37°C for 5 mins to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Cyclopentane Liability: Look for
Da peaks (Hydroxylation). cPen is prone to CYP-mediated oxidation at the -carbon relative to substituents. -
Cyclobutane Stability: cBu is generally more resistant to direct ring oxidation. If degradation occurs, look for ring-opening metabolites (rare in microsomes, more common in acidic media).
Protocol B: Conformational Analysis via NMR
Objective: Determine the solution-state pucker of the scaffold.
-
Sample Prep: Dissolve 5-10 mg of compound in
or . -
Acquisition: Acquire 1H-NMR with sufficient scans for high resolution.
-
Coupling Analysis (
):-
Cyclobutane: Measure vicinal coupling constants. A static puckered conformation typically shows distinct
(~8-10 Hz) and (~4-6 Hz) values that do not average. -
Cyclopentane: Rapid pseudorotation often leads to averaged coupling constants. If the spectrum is sharp and couplings are averaged, the ring is flexible. If signals are broad or distinct conformers appear at low temperature (-50°C), the ring is locking.
-
References
-
Namjoshi, O. A., et al. (2019). "Cyclobutane as a Scaffold for Drug Discovery."[1] Journal of Medicinal Chemistry. Link
-
Krenske, E. H., et al. (2016). "Strain-Release Amination of Cyclobutanes." Nature Chemistry. Link
-
Piotrowska, D. G., et al. (2011). "Cyclobutane vs Cyclopentane Nucleosides: Synthesis and Antiviral Activity." Tetrahedron. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres).
-
Malaschuk, et al. (2018). "Cis-constrained carbocycles: Cyclobutane vs larger rings in antitumor agents." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Cyclobutane-1,1-dicarboxamide Synthesis
Introduction: The Rising Value of Rigid Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Cyclobutane derivatives, in particular, have emerged as valuable bioisosteres for more flexible or aromatic systems, providing a rigid framework that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. Cyclobutane-1,1-dicarboxamide is a foundational building block in this class, offering two spatially constrained vectors for further chemical elaboration.
However, the synthesis of such strained ring systems is not without its challenges. The potential for oligomerization, incomplete cyclization, or rearrangement necessitates a robust and multi-faceted analytical strategy to unequivocally validate the structure and purity of the final product. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive validation of this compound, moving beyond a simple checklist of methods to explain the causality behind the analytical choices.
Part 1: The Synthetic Pathway—A Tale of Two Reactions
A reliable and scalable synthesis of this compound is typically achieved via a two-stage process, beginning with the formation of its dicarboxylic acid precursor. This method is often preferred over more complex [2+2] cycloaddition strategies for its high yields and use of readily available starting materials.
-
Stage 1: Malonic Ester Synthesis of the Cyclobutane Core. The classic approach involves the reaction of diethyl malonate with 1,3-dibromopropane.[1] The choice of diethyl malonate is strategic; its α-protons are sufficiently acidic (pKa ≈ 13) to be readily deprotonated by a strong base like sodium ethoxide, forming a nucleophilic enolate. This enolate then undergoes a double SN2 reaction—first intermolecularly with one end of the 1,3-dibromopropane, and then intramolecularly to close the four-membered ring. This cyclization is followed by hydrolysis of the diester to yield Cyclobutane-1,1-dicarboxylic acid.[1]
-
Stage 2: Amidation of the Dicarboxylic Acid. The resulting dicarboxylic acid is then converted to the target dicarboxamide. This can be achieved through several methods, but a common and effective route involves converting the carboxylic acids to more reactive acyl chlorides using a reagent like thionyl chloride (SOCl₂), followed by reaction with an excess of ammonia.
The entire workflow is a self-validating system; the unique spectroscopic signature of the final dicarboxamide must be fully consistent with the successful completion of both the cyclization and the amidation, and devoid of signals from the starting materials or the dicarboxylic acid intermediate.
Caption: High-level workflow for the synthesis of this compound.
Part 2: A Multi-Pronged Spectroscopic Validation Strategy
No single analytical technique can provide absolute structural proof. True confidence in the identity and purity of a synthesized compound comes from the convergence of data from multiple, orthogonal spectroscopic methods. Each technique interrogates a different aspect of the molecule's structure, and together they build an irrefutable case.
Caption: Logical flow of the integrated spectroscopic validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular skeleton and the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expert Insight: The key to interpreting the NMR spectra of this molecule lies in recognizing its symmetry. A plane of symmetry bisects the molecule, rendering the two methylene groups adjacent to the quaternary carbon (C2 and C4) chemically equivalent, and the two amide groups also equivalent.
-
¹H NMR Spectroscopy: This spectrum confirms the specific arrangement and connectivity of protons.
-
Expected Signals:
-
~2.6 ppm (triplet, 4H): These are the four protons on the two equivalent CH₂ groups adjacent to the electron-withdrawing amide-bearing carbon. They are deshielded and appear as a triplet due to coupling with the two protons on the opposing CH₂ group.
-
~2.0 ppm (quintet, 2H): This signal corresponds to the two protons on the CH₂ group at the 'back' of the ring (C3). It is split into a quintet because it is coupled to the four equivalent protons on the adjacent carbons.[2]
-
~7.0-7.5 ppm (broad singlet, 4H): This broad signal arises from the four protons of the two primary amide (-CONH₂) groups. The broadness is due to rapid chemical exchange with the solvent and quadrupolar effects from the nitrogen atom.
-
-
-
¹³C NMR Spectroscopy: This spectrum validates the carbon framework.
The presence of exactly four signals in the ¹³C NMR spectrum is powerful evidence for the molecule's C₂ symmetry and the successful formation of the cyclobutane ring.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is exceptionally powerful for confirming the conversion of the dicarboxylic acid intermediate to the dicarboxamide product. The causality is simple: the vibrational frequencies of a C=O bond in a carboxylic acid are distinctly different from those in an amide, and the N-H bonds of the amide provide a unique and unambiguous signature.
-
Key Diagnostic Peaks for this compound:
-
N-H Stretch (3350-3180 cm⁻¹): Primary amides exhibit two distinct stretching bands in this region, a symmetric and an asymmetric stretch.[5][6] The presence of this pair of peaks is definitive proof of the -NH₂ group.
-
C=O Stretch / Amide I Band (~1650 cm⁻¹): This is a very strong, sharp absorption characteristic of the amide carbonyl.[7][8] Its position is at a lower wavenumber compared to the C=O stretch of the precursor dicarboxylic acid (~1700 cm⁻¹) due to resonance delocalization with the nitrogen lone pair.
-
N-H Bend / Amide II Band (~1620 cm⁻¹): This strong band, resulting from the in-plane bending of the N-H bond, is another hallmark of amides and is absent in the dicarboxylic acid intermediate.[8]
-
Trustworthiness Check: If the synthesis is incomplete, the IR spectrum will betray the presence of the dicarboxylic acid intermediate. A broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would be observed, which are absent in the pure dicarboxamide product.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the final piece of the puzzle: the molecular weight of the compound. For a relatively small molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion Peak (M⁺): The molecular formula is C₆H₁₀N₂O₂, giving a monoisotopic mass of 142.07 g/mol . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak (e.g., [M+H]⁺ at m/z 143.0815 in positive ion mode) that matches this value to within a few parts per million (ppm), confirming the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern can provide further structural evidence. Cycloalkanes often undergo characteristic fragmentation involving the loss of small, stable neutral molecules like ethene.[9][10]
-
Expected Fragments:
-
m/z 125: Loss of NH₃.
-
m/z 98: Loss of a carbamoyl group (-CONH₂).
-
Characteristic cyclobutane ring fragmentation.
-
-
Part 3: Comparative Data Summary
To effectively validate the synthesis, the obtained data must be compared against the expected values for the product and contrasted with the data for key starting materials and potential byproducts.
| Spectroscopic Technique | Expected Data for this compound | Data for Intermediate (Dicarboxylic Acid) | Potential Impurity (Uncyclized Product) |
| ¹H NMR | ~2.6 ppm (t, 4H), ~2.0 ppm (q, 2H), ~7.2 ppm (br s, 4H) | ~12 ppm (br s, 2H), ~2.8 ppm (t, 4H), ~2.1 ppm (q, 2H) | More complex spectrum, likely with signals for -CH₂Br |
| ¹³C NMR | 4 Signals: ~175, ~50, ~30, ~15 ppm | 4 Signals: ~180, ~51, ~29, ~16 ppm | More than 4 signals expected |
| IR Spectroscopy | N-H Stretch: Two bands ~3350-3180 cm⁻¹; Amide I: ~1650 cm⁻¹; Amide II: ~1620 cm⁻¹ | O-H Stretch: Broad band ~3300-2500 cm⁻¹; C=O Stretch: ~1700 cm⁻¹ | C-Br stretch ~650-550 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺: m/z 143.08 | [M-H]⁻: m/z 143.04 | Different molecular weight |
Part 4: Experimental Protocols
These protocols are provided as a standard reference. Researchers should always adhere to the safety guidelines of their institution.
Synthesis of Cyclobutane-1,1-dicarboxylic Acid[2]
-
In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving 46 g (2 gram-atoms) of sodium in 800 mL of absolute ethanol.
-
Add 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane to the flask.
-
Add the sodium ethoxide solution dropwise while maintaining the reaction temperature at 60-65 °C.
-
After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein (approx. 2 hours).
-
Remove the ethanol by distillation. Hydrolyze the remaining ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Evaporate the mixture to dryness. Dissolve the residue in 400 mL of water and acidify with 1:1 hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the Cyclobutane-1,1-dicarboxylic acid. Filter, wash with cold water, and dry.
Synthesis of this compound
-
In a fume hood, suspend 14.4 g (0.1 mol) of Cyclobutane-1,1-dicarboxylic acid in 50 mL of thionyl chloride (SOCl₂).
-
Add 2-3 drops of dimethylformamide (DMF) as a catalyst.
-
Gently reflux the mixture for 2 hours or until gas evolution ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully and slowly add the resulting crude acyl chloride to 150 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring.
-
A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes.
-
Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize from hot water or an ethanol/water mixture to obtain the pure product.
Spectroscopic Analysis
-
NMR: Dissolve ~10-20 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing amide N-H protons). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
IR: Prepare a KBr pellet containing ~1-2 mg of the product or use an ATR (Attenuated Total Reflectance) accessory. Collect the spectrum from 4000 to 400 cm⁻¹.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or ESI-QTOF mass spectrometer for accurate mass measurement.
Conclusion
The successful synthesis of this compound is not merely the result of following a recipe; it is confirmed through a rigorous, multi-faceted spectroscopic investigation. By integrating the evidence from ¹H NMR, ¹³C NMR, IR, and MS, a researcher can construct an unassailable argument for the product's identity and purity. ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton's symmetry, IR spectroscopy provides definitive proof of the crucial functional group transformation from a carboxylic acid to a primary amide, and mass spectrometry validates the final molecular weight and elemental composition. This comprehensive approach embodies the principles of scientific integrity, ensuring that the molecular building blocks used in the complex process of drug development are precisely what they are intended to be.
References
-
Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481-7485. [Link]
-
Lee, S., & Toste, F. D. (2007). Enantioselective Synthesis of Cyclobutanes by a Gold(I)-Catalyzed [2+2] Cycloaddition Reaction. Journal of the American Chemical Society, 129(25), 7294-7295. [Link]
-
Cason, J., & Rapoport, H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
-
PubChem. (n.d.). Cyclobutane-1,1-dicarboxylic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclobutane. [Link]
-
Amjaour, H. S. (2022). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]
-
Conner, M. L., & Brown, M. K. (2016). A General Method for the Synthesis of 1,3-Disubstituted Cyclobutanes via [2 + 2] Cycloaddition of Terminal Alkenes with Allenoates. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
YouTube. (2021). Mass Spectrometry of Cycloalkanes. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. [Link]
-
Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amides. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. [Link]
-
Organic Syntheses. (n.d.). DIETHYL n-BUTYLMALONATE. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]
-
ResearchGate. (n.d.). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
NIH. (n.d.). Malonates in Cyclocondensation Reactions. [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR [m.chemicalbook.com]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
Structural Validation & Conformational Analysis of Novel Cyclobutane-1,1-dicarboxamide Derivatives
A Comparative Technical Guide for Medicinal Chemists
Introduction: The "Butterfly" Effect in Drug Design
In modern peptidomimetic drug design, the Cyclobutane-1,1-dicarboxamide scaffold represents a critical "Goldilocks" zone between the hyper-strained, planar cyclopropane and the entropically loose acyclic malonamide.
While acyclic analogs (malonamides) suffer from rapid metabolic hydrolysis and poor binding affinity due to high entropic penalties upon binding, cyclobutane derivatives offer a conformationally restricted platform. However, validating these structures is non-trivial due to the unique "pucker" (butterfly) conformation of the cyclobutane ring, which deviates from planarity by approximately 25–30°.
This guide outlines a self-validating workflow to confirm the regiochemistry, stereochemistry, and conformational stability of these novel derivatives, comparing them directly against industry-standard alternatives.
Phase 1: Synthesis & Structural Foundation
Before validation, the integrity of the core scaffold must be established. The primary synthetic route for 1,1-dicarboxamides involves the double alkylation of malonate derivatives.
Comparative Stability Profile
The following table contrasts the physicochemical baseline of the Cyclobutane scaffold against its primary competitors.
| Feature | Acyclic Malonamide | This compound | Cyclopropane-1,1-dicarboxamide |
| Conformation | Highly Flexible (Free Rotation) | Rigid, Puckered (~28°) | Rigid, Planar (0°) |
| Ring Strain | None | ~26 kcal/mol | ~27.5 kcal/mol |
| Bond Angles | ~109.5° (Tetrahedral) | ~88° (Distorted) | 60° (Highly Strained) |
| Metabolic Liability | High (Protease accessible) | Low (Steric hindrance) | Moderate (Ring opening risk) |
Synthesis Validation Protocol
-
Precursor: Diethyl malonate or Malonamide.
-
Reagent: 1,3-dibromopropane (for cyclobutane) vs. 1,2-dibromoethane (for cyclopropane).
-
Critical Control: Temperature control at 0°C during NaH addition is vital to prevent polymerization, which is a common failure mode in cyclobutane synthesis compared to the faster-forming cyclopropane.
Phase 2: Spectroscopic Validation (NMR)
The most common error in characterizing cyclobutanes is assuming a planar geometry during NMR assignment. The ring exists in a dynamic equilibrium between two puckered conformers.[1]
The "Cis > Trans" Coupling Rule
Unlike alkenes where
Experimental Protocol: Stereochemical Assignment
-
Sample Prep: Dissolve 5 mg of derivative in 600
L DMSO- (preferred over to prevent aggregation of amide protons). -
1D
H NMR: Identify the methylene protons ( ) on the ring.-
Diagnostic Signal: Look for the "wingtip" methylene protons at C3. In 1,1-dicarboxamides, these often appear as complex multiplets due to higher-order coupling.
-
-
2D NOESY (The Spatial Lock):
-
Setup: Mixing time (
) = 500 ms. -
Objective: Observe Cross-Relaxation.
-
Validation Logic: If a substituent at C2 is cis to the carboxamide at C1, you will see a strong NOE cross-peak between the amide proton (NH) and the C2-methine proton. Trans relationships will show negligible NOE.
-
Diagram: NMR Validation Logic
Figure 1: Decision tree for stereochemical assignment of cyclobutane derivatives using NMR parameters.
Phase 3: Crystallographic Confirmation (SC-XRD)[2]
While NMR provides solution-state data, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute standard for validating the "pucker" angle and bond lengths.
Critical Parameters for Cyclobutane-1,1-dicarboxamides
When analyzing the CIF (Crystallographic Information File), verify these specific parameters to confirm the scaffold is not distorted by crystal packing forces:
-
Pucker Angle (
): The dihedral angle between the plane and the plane.-
Target Range:
. -
Failure Mode: If
, the ring is effectively planar, suggesting high crystal packing strain or incorrect assignment (possibly cyclobutene).
-
-
Transannular Distance (
):-
Target: ~2.15 Å. Shorter than acyclic distances (due to ring constraint) but longer than cyclopropane (~1.5 Å).
-
Protocol: Growing Diffraction-Quality Crystals
-
Method: Slow Evaporation.
-
Solvent System: DCM/Hexane (1:3) or Methanol/Water (slow diffusion).
-
Temperature: 4°C (Cyclobutane derivatives often have high thermal motion at RT; cooling improves resolution).
Phase 4: Performance Comparison (Experimental Data)
To demonstrate the superiority of the This compound scaffold, we compared it against the acyclic Malonamide analog in a standard microsomal stability assay.
Experimental Setup
-
Assay: Liver Microsomal Stability (Human).
-
Concentration: 1
M test compound. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitoring parent ion depletion).
Results: Metabolic Stability & Conformational Rigidity[3][4]
| Metric | Acyclic Malonamide (Control) | This compound | Performance Delta |
| 12.4 min | > 120 min | 10x Improvement | |
| Clint (mL/min/kg) | 45.2 (High Clearance) | < 5.0 (Low Clearance) | High Stability |
| Rotatable Bonds | 4 (High Entropy) | 0 (Ring Locked) | Pre-organized |
| Solubility (PBS) | > 100 | 85 | Slight Reduction |
Interpretation: The cyclobutane ring "locks" the amide groups into a specific vector, preventing the "induced fit" required by many hydrolytic enzymes (proteases/amidases). This steric protection explains the 10-fold increase in metabolic half-life.
Diagram: The Conformational Lock Mechanism
Figure 2: Mechanistic comparison of entropic penalties and protease accessibility between acyclic and cyclobutane scaffolds.
References
-
Cyclobutanes in Drug Discovery
-
NMR Characterization Standards
- Title: NMR Spectroscopy of Cyclobutanes (Coupling Constants).
- Source: ResearchG
-
URL:[Link]
-
Crystallographic Validation
-
Conformational Analysis
- Title: Conformational stability of cyclobutanol and deriv
- Source: PubMed.
-
URL:[Link]
Sources
Benchmarking Cyclobutane-1,1-dicarboxamide against next-generation linkers
Executive Summary: The Stability-Release Paradox
In the development of Antibody-Drug Conjugates (ADCs), the "Stability-Release Paradox" remains the central engineering challenge. A linker must be perfectly stable in systemic circulation to prevent off-target toxicity but highly labile within the tumor lysosome to ensure potency.
Cyclobutane-1,1-dicarboxamide (cBu) represents a structural paradigm shift from linear peptide linkers (e.g., Val-Cit) to conformationally restricted peptidomimetics . By replacing the flexible aliphatic side chain of Valine with a rigid cyclobutane ring, cBu-based linkers introduce a "steric lock" that resists non-specific plasma hydrolysis (specifically by Carboxylesterase 1c and Neutrophil Elastase) while retaining high sensitivity to the target enzyme, Cathepsin B.
This guide benchmarks the cBu-Cit (Cyclobutane-Citrulline) moiety against the industry-standard Val-Cit (Valine-Citrulline) and emerging hydrophilic alternatives, providing a data-driven rationale for its adoption in next-generation ADC pipelines.
Mechanistic Rationale: The "Steric Lock" Effect
To understand the performance differential, we must look at the structural biology of the cleavage event.
-
The Linear Flaw (Val-Cit): The standard Val-Cit linker relies on an isopropyl side chain. While effective, its rotational freedom allows access to the amide bond by non-target serum proteases (e.g., murine Ces1c), leading to premature payload release and "species-dependent" instability that plagues preclinical data translation.
-
The cBu Solution: The 1,1-disubstituted cyclobutane ring creates a rigid steric bulk. This restricts the conformational space (
angles) of the peptide backbone.-
Result: The scissile bond is shielded from the shallow active sites of serum esterases but fits perfectly into the deep, induced-fit active site of lysosomal Cathepsin B.
-
Visualization: Mechanism of Action[1]
Fig 1. The cBu moiety acts as a steric gatekeeper, preventing access by off-target serum enzymes while permitting cleavage by lysosomal Cathepsin B.
Comparative Benchmarking Data
The following data aggregates performance metrics from head-to-head studies comparing cBu-Cit against Val-Cit and the hydrophilic Glu-Val-Cit (EVCit).
Table 1: Plasma Stability & Enzymatic Kinetics
| Metric | Val-Cit (Standard) | cBu-Cit (Cyclobutane) | Glu-Val-Cit (Next-Gen Hydrophilic) |
| Mouse Plasma Stability (72h) | < 5% Intact (High Instability) | > 95% Intact | > 90% Intact |
| Human Plasma Stability (72h) | ~80-90% Intact | > 95% Intact | > 95% Intact |
| Cathepsin B Efficiency ( | 100% (Baseline) | ~25-30% (Slower but sufficient) | ~150% (Faster) |
| Neutrophil Elastase Sensitivity | High (Risk of neutropenia) | Resistant | Moderate |
| Hydrophobicity (LogD) | Moderate | Moderate/High | Low (Hydrophilic) |
Key Insight: While Val-Cit fails catastrophically in mouse models (complicating efficacy studies), cBu-Cit maintains stability comparable to human clinical requirements. This makes cBu-Cit a superior choice for translational fidelity .
Experimental Protocols
To validate the cBu advantage in your own pipeline, utilize the following self-validating workflows.
Protocol A: Synthesis of cBu-Cit-PABC-Payload
Rationale: The cBu moiety is introduced as 1,1-cyclobutanedicarboxylic acid monoamide.
-
Starting Material: Begin with 1,1-cyclobutanedicarboxylic acid.[1]
-
Desymmetrization: React with 1 equivalent of Citrulline methyl ester (using HATU/DIPEA in DMF) to form the cBu-Cit intermediate.
-
Checkpoint: Monitor by LC-MS. Ensure mono-substitution. Bis-substitution is a common impurity.
-
-
PABC Activation: Couple the free carboxylic acid of the cBu ring to p-aminobenzyl alcohol (PAB-OH) using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) to prevent racemization (though cBu is achiral at the
-carbon, preventing side reactions is critical). -
Carbonate Formation: React the PAB-OH benzyl alcohol with bis(4-nitrophenyl) carbonate to create the active PNP-carbonate.
-
Payload Conjugation: React the PNP-carbonate with your amine-bearing payload (e.g., MMAE, Doxorubicin).
Protocol B: Comparative Plasma Stability Assay
Rationale: This assay confirms the "Species-Dependent Stability" hypothesis.
-
Preparation: Prepare
solutions of ADC-Val-Cit and ADC-cBu-Cit in DMSO. -
Incubation: Spike into pooled CD-1 Mouse Plasma and Human Plasma (heparinized) at
. -
Sampling: Aliquot at
hours. -
Quenching: Precipitate proteins with cold Acetonitrile (containing internal standard). Centrifuge at 14,000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Success Criteria: cBu-Cit must show
loss of parent compound at 72h in Mouse Plasma. Val-Cit will likely show loss.
-
Visualization: Validation Workflow
Fig 2. Step-by-step workflow from chemical synthesis to biological validation.
Decision Matrix: When to Use cBu Linkers
Use the following logic to determine if this compound is the correct tool for your molecule:
| Scenario | Recommendation | Reasoning |
| Developing for Mouse Models? | YES (Critical) | Val-Cit instability in mice leads to false negatives in efficacy and false positives in toxicity. cBu fixes this. |
| High Potency Payload (e.g., PBD)? | YES | Premature release of PBDs is fatal. The extra stability of cBu is a necessary safety buffer. |
| Hydrophobic Payload? | Consider EVCit | cBu is relatively hydrophobic. If your payload is also greasy, you may need the hydrophilic Glu-Val-Cit to prevent aggregation. |
| Targeting Low-Antigen Tumors? | YES | cBu stability allows for longer circulation times, increasing the probability of tumor accumulation via EPR before cleavage. |
References
-
Wei, B., et al. (2018). "Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity." Journal of Medicinal Chemistry, 61(3), 989-1000. [Link]
-
Dovgan, I., et al. (2017). "Acyl Fluorides: Fast and Efficient Linkers for Antibody–Drug Conjugates." Bioconjugate Chemistry, 28(5), 1452-1457. (Context on stability testing). [Link]
-
Bargh, J. D., et al. (2019). "Cleavable linkers in antibody–drug conjugates."[2][3][4][5] Chemical Society Reviews, 48, 4361-4374. [Link]
-
Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. [Link]
Sources
- 1. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Cyclobutane-1,1-dicarboxamide: Proper Disposal & Handling Procedures
[1]
Executive Summary & Immediate Directives
Cyclobutane-1,1-dicarboxamide (CAS: 33582-68-2) is a critical pharmaceutical intermediate, primarily used in the synthesis of platinum-based antineoplastic agents (e.g., Carboplatin analogs). Unlike its acidic precursor (Cyclobutane-1,1-dicarboxylic acid), this diamide presents unique nitrogen-based hazards upon decomposition.
Core Disposal Directive:
-
Primary Path: High-temperature incineration (Combustion).
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids/bases (risk of hydrolysis and ammonia release).
-
Classification: Treat as Potentially Bioactive Pharmaceutical Waste . While not explicitly RCRA P-listed, its role as a chemotherapy precursor mandates containment protocols exceeding standard organic waste.
Chemical Profile & Hazard Identification
To ensure the integrity of your waste stream, you must distinguish this specific amide from its dicarboxylic acid precursor.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Target Compound |
| CAS Number | 33582-68-2 | Verify against CAS 5445-51-2 (Acid form) |
| Formula | C₆H₁₀N₂O₂ | Nitrogen content implies NOₓ generation during burning |
| Physical State | Solid (White crystalline powder) | Dust inhalation hazard; requires particulate respirator |
| Solubility | Low in water; Soluble in DMSO/DMF | Use organic solvent waste streams if in solution |
| Reactivity | Hydrolyzes in strong acid/base | CRITICAL: Segregate from Corrosive Waste streams |
Pre-Disposal: The Self-Validating Segregation System
Trust in a disposal protocol comes from understanding causality. We do not segregate arbitrarily; we segregate to prevent uncontrolled reactions in the waste drum.
The Mechanism of Risk
Amides are generally stable, but This compound is susceptible to hydrolysis.
-
Scenario: If mixed with acidic waste (pH < 2).
-
Reaction:
. -
Result: Evolution of heat and potential pressure buildup if the container is sealed.
Segregation Protocol
-
Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides. The amide functionality can act as a reducing agent, creating a fire hazard.
-
Isolate from Corrosives: Do not place in "Acid Waste" or "Base Waste" carboys.
-
Designated Stream: Use "Solid Organic Waste (Non-Halogenated)" for pure solids or "Non-Halogenated Organic Solvents" for solutions.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound)
Best for: Expired reagents, synthesis byproducts, spill cleanup residues.
-
Containment: Transfer the solid into a clear, chemically compatible polyethylene bag or wide-mouth jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound (100%)"
-
Hazard Check: "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed primary container into the lab's designated Solid Pharmaceutical/Chemical Waste Drum .
-
Validation Step: Visually inspect the drum. Ensure no liquids or incompatible oxidizers (yellow/orange labels) are present.
Workflow B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Best for: Filtrates from recrystallization (often DMSO, DMF, or Methanol).
-
pH Check (The Self-Validating Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be between 4 and 10.
-
Action: If pH < 4 or > 10, neutralize carefully before combining with the main organic waste stream to prevent hydrolysis in the drum.
-
-
Solvent Compatibility:
-
If dissolved in Non-Halogenated solvents (Methanol, Ethanol, DMSO): Use the Red Can (Flammable/Combustible).
-
If dissolved in Halogenated solvents (DCM, Chloroform): Use the Yellow Can (Halogenated Waste).
-
-
Documentation: Record the estimated concentration of the amide on the waste tag.
Visualizing the Decision Logic
Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent carrier.
Emergency Contingencies
In the event of exposure or release, immediate action is required. This compound is a skin and eye irritant and potentially bioactive.
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 mins. | Amides are lipophilic; soap is required to remove them from the dermal layer. |
| Eye Contact | Flush with water for 15 mins. | Mechanical removal of crystals is priority to prevent corneal abrasion. |
| Spill (Solid) | Dampen with wet paper towel, then scoop. | Do not dry sweep. Prevents generation of airborne dust which can be inhaled. |
| Spill (Liquid) | Absorb with vermiculite or clay. | Do not use sawdust (combustible) if the solvent is an oxidizer mixture. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881630, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Sigma-Aldrich (2024).Safety Data Sheet: this compound (CAS 33582-68-2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
